molecular formula C14H10O3 B1606244 3-Methoxyxanthone CAS No. 3722-52-9

3-Methoxyxanthone

Cat. No.: B1606244
CAS No.: 3722-52-9
M. Wt: 226.23 g/mol
InChI Key: HGWDKWJYTURSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyxanthone (CAS 3722-52-9) is a high-purity xanthone derivative supplied for research and development purposes. This compound, with the molecular formula C 14 H 10 O 3 and a molecular weight of 226.23 g/mol, is a member of the xanthone class known for its diverse biological activities and significance in medicinal chemistry research . Researchers value this compound for its role in investigating structure-activity relationships, particularly in studies of antitumor and anti-inflammatory effects . Xanthones bearing methoxy groups, like this compound, have been synthesized and examined for their impact on processes such as NADPH-catalyzed liver microsomal lipid peroxidation and the suppression of tumor necrosis factor-α (TNF-α) induced expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells . These activities highlight its potential in probing cellular pathways involved in oxidative stress and inflammation. The compound serves as a key intermediate in the synthesis of more complex, biologically active molecules, including various poly-oxygenated xanthones found in medicinal plants . It is offered with a purity of up to 99% and is packaged for industrial and laboratory scale use . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-9-6-7-11-13(8-9)17-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWDKWJYTURSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190712
Record name 9H-Xanthen-9-one, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-52-9
Record name 3-Methoxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyxanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyxanthone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Xanthen-9-one, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYXANTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW24PSE3QM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Scalable and Regioselective Synthesis of 3-Methoxyxanthone and Pharmacologically Active Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3-methoxyxanthone (9H-xanthen-9-one, 3-methoxy-) , a "privileged scaffold" in medicinal chemistry due to its planar tricyclic architecture and capacity for DNA intercalation. While classical methods like the Grover-Shah-Shah (GSS) reaction utilize ZnCl₂/POCl₃, this guide prioritizes the Eaton’s Reagent-mediated cyclodehydration . This modern approach offers superior atom economy, reduced reaction times, and cleaner profiles suitable for pharmaceutical scale-up. We further explore downstream derivatization strategies, including electrophilic aromatic substitution and O-alkylation, to generate libraries of bioactive analogs.

Retrosynthetic Analysis & Strategic Approaches

The synthesis of this compound is best approached through the construction of the central


-pyrone ring fusing two benzene rings.
The Regioselectivity Challenge

Direct condensation of salicylic acid with 3-methoxyphenol often yields a mixture of isomers (1-methoxyxanthone and this compound) due to the competing nucleophilicity of the phenol ring positions.

Strategic Solution: To ensure regiochemical fidelity, the most robust route involves:

  • Condensation: Reaction of Salicylic Acid with Resorcinol (1,3-dihydroxybenzene) to yield 3-hydroxyxanthone . The symmetry of resorcinol directs the acylation to the 4-position (para to one OH, ortho to the other), preventing isomeric mixtures.

  • O-Methylation: Selective methylation of the resulting 3-hydroxyl group.

Pathway Comparison
MethodReagentsProsCons
Classical GSS ZnCl₂, POCl₃Well-established literature base.Harsh conditions, difficult workup, toxic phosphorous waste.
Friedel-Crafts / Benzophenone AlCl₃, then BaseStepwise control (isolable intermediate).Multi-step, lower overall yield.[1]
Eaton’s Reagent (Recommended) P₂O₅ in MeSO₃HOne-pot , high yield, solvent-free, cleaner workup.Requires precise temperature control to avoid charring.

Core Protocol: Synthesis of this compound

Target: this compound (via 3-Hydroxyxanthone intermediate)

Phase A: Synthesis of 3-Hydroxyxanthone (The Eaton's Method)

This protocol utilizes Eaton's reagent, which acts simultaneously as a Lewis acid for the Friedel-Crafts acylation and a dehydrating agent for the ring closure.

Reagents:

  • Salicylic Acid (1.0 equiv)

  • Resorcinol (1.1 equiv)

  • Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) - Use 5 mL per mmol of substrate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Salicylic Acid (10 mmol) and Resorcinol (11 mmol) in Eaton’s Reagent (50 mL).

  • Reaction: Heat the mixture to 80°C for 3 hours .

    • Expert Insight: Do not exceed 90°C. Higher temperatures promote polymerization of the resorcinol and formation of black tarry byproducts.

    • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). The intermediate benzophenone (2,2',4-trihydroxybenzophenone) may appear transiently.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into 200 g of crushed ice/water with vigorous stirring. The strongly acidic solution will precipitate the crude xanthone.

  • Isolation: Filter the precipitate and wash copiously with water (3 x 50 mL) to remove residual methanesulfonic acid.

  • Purification: Recrystallize from ethanol/water to yield 3-hydroxyxanthone as yellow needles.

    • Expected Yield: 75-85%.

Phase B: O-Methylation to this compound

Reagents:

  • 3-Hydroxyxanthone (from Phase A)

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (Anhydrous, 2.0 equiv)

  • Acetone (Reagent grade)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-hydroxyxanthone (5 mmol) in anhydrous acetone (30 mL).

  • Base Addition: Add K₂CO₃ (10 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation (formation of the phenoxide).

  • Alkylation: Add Methyl Iodide (6 mmol) dropwise.

    • Safety Note: MeI is a neurotoxin and alkylating agent. Use a fume hood.

  • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours.

  • Workup: Filter off the inorganic salts (K₂CO₃/KI). Evaporate the acetone solvent under reduced pressure.

  • Final Purification: Recrystallize the residue from methanol.

    • Product: this compound (White to pale yellow crystals).

    • Melting Point: 128–130°C.

Mechanistic Visualization

The following diagram illustrates the mechanism using Eaton's reagent, highlighting the formation of the reactive acylium ion and the subsequent intramolecular cyclodehydration.

G cluster_0 One-Pot Transformation Salicylic Salicylic Acid Acylium Acylium Ion (Reactive Intermediate) Salicylic->Acylium Eaton's Reagent (MsOH/P2O5) Benzophenone 2,2',4-Trihydroxy- benzophenone Acylium->Benzophenone + Resorcinol (Friedel-Crafts) Resorcinol Resorcinol Cyclization Cyclodehydration (-H2O) Benzophenone->Cyclization Heat (80°C) Xanthone 3-Hydroxyxanthone Cyclization->Xanthone Ring Closure

Caption: Mechanistic pathway of Eaton's Reagent mediated xanthone synthesis. The reagent promotes acylium formation and water elimination.

Derivatization Strategies

Once the this compound core is synthesized, further functionalization is often required to tune biological activity (e.g., solubility, lipophilicity).

A. Electrophilic Halogenation (C-4 Functionalization)

The C-4 position (para to the ether linkage and ortho to the carbonyl) is the most activated site for electrophilic attack in the this compound system.

  • Protocol: React this compound with N-Chlorosuccinimide (NCS) and p-Toluenesulfonic acid (p-TsOH) in Ethanol at 40°C.

  • Product: 4-Chloro-3-methoxyxanthone.

  • Utility: This chloride serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or alkyl groups.

B. Demethylation (Regeneration of OH for Prodrugs)

If specific derivatives require a free hydroxyl group for conjugation (e.g., glucuronidation studies), the methoxy group can be cleaved.

  • Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM) at -78°C to 0°C.

  • Note: This regenerates the phenol. If selective demethylation is needed in poly-methoxy derivatives, BCl₃ is milder and more selective for positions peri- to the carbonyl (C-1), but for C-3, BBr₃ is standard.

Analytical Characterization Data

To validate the synthesis, compare experimental data against these standard values.

TechniqueParameterDiagnostic SignalInterpretation
¹H NMR Chemical Shift

8.30 ppm (dd, 1H)
H-8 Proton : Deshielded by the peri-carbonyl effect.
¹H NMR Chemical Shift

3.90 ppm (s, 3H)
Methoxy Group : Characteristic singlet for -OCH₃.
¹H NMR Coupling

Hz
H-4 Proton : Meta-coupling with H-2; appears as a doublet.
IR Wavenumber1650–1660 cm⁻¹C=O Stretch : Typical for xanthone carbonyl (conjugated).
MS m/z226.06 [M+]Molecular ion peak for C₁₄H₁₀O₃.

References

  • Scope and limitations of the preparation of xanthones using Eaton's reagent. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Xanthones: An Overview. Source: Bentham Science / Current Medicinal Chemistry URL:[Link]

  • Enhanced Methods for Synthesizing Hydroxyxanthone Using Eaton and ZnCl2 Catalyst with Microwave Irradiation. Source: Science and Technology Indonesia / ResearchGate URL:[Link]

  • 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxybenzophenone via Microwave-Assisted Annulation. Source: ResearchGate URL:[2][Link]

  • 1,5-Dihydroxy-3-methoxyxanthone (Compound Summary). Source: PubChem URL:[3][4][Link]

Sources

natural sources and isolation of 3-methoxyxanthone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Sources and Isolation of 3-Methoxyxanthone Scaffolds

Executive Summary & Chemical Definition

This guide details the sourcing, extraction, and isolation of This compound and its naturally occurring congeners.[1][2] While the "naked" this compound (C₁₄H₁₀O₃, CAS: 3722-52-9) is a known chemical entity, it is rarely sequestered in plants in its un-substituted form. In phytochemistry, "this compound" typically refers to a class of bioactive polyoxygenated xanthones carrying a methoxy group at the C-3 position—most notably Gentisin (1,7-dihydroxy-3-methoxyxanthone) and Swerchirin (1,8-dihydroxy-3-methoxyxanthone).

These compounds are pharmacologically significant due to the C-3 methoxy group, which enhances lipophilicity and membrane permeability compared to their polyhydroxy counterparts, making them prime candidates for drug development targeting CNS stimulation, monoamine oxidase (MAO) inhibition, and cytotoxicity.

Botanical Reservoirs & Chemotaxonomy

The biosynthesis of 3-methoxyxanthones is highly conserved, predominantly occurring in the families Gentianaceae , Polygalaceae , and Clusiaceae .

Primary Sources
Plant SpeciesFamilyTarget Compound(s)Tissue SourceYield Potential
Gentiana lutea GentianaceaeGentisin (1,7-dihydroxy-3-methoxyxanthone)Roots/RhizomesHigh (0.05 - 0.2%)
Swertia chirayita GentianaceaeSwerchirin (1,8-dihydroxy-3-methoxyxanthone)Aerial partsModerate
Polygala tenuifolia Polygalaceae1,2,3,7-tetramethoxyxanthone derivativesRootsLow-Moderate
Hypericum species Hypericaceae5-hydroxy-3-methoxyxanthoneLeaves/StemsLow
Garcinia mangostana ClusiaceaePrenylated 3-methoxyxanthonesPericarpHigh (Complex matrix)

Expert Insight: For the isolation of a simple this compound core, Gentiana roots are the superior starting material. Garcinia species, while rich in xanthones, typically yield complex prenylated forms (e.g.,


-mangostin) that require difficult cleavage steps to simplify, whereas Gentiana yields simple oxygenated xanthones directly.

Extraction & Isolation Workflow

The following protocol is designed for the isolation of Gentisin (as the primary natural this compound representative) but is universally applicable to the this compound class.

Phase 1: Extraction Strategy

Objective: Maximize yield of aglycones while minimizing chlorophyll and glycoside co-extraction.

  • Pre-treatment: Dry plant material (roots) at 40°C and pulverize to a #40 mesh powder.

  • Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) (95%) .

    • Rationale: 3-methoxyxanthones are moderately polar. Non-polar solvents like hexane will only extract lipids, while water will extract sugars. MeOH strikes the balance, pulling both free aglycones and their glycosides.

  • Method: Maceration (3 x 24h) or Ultrasound-Assisted Extraction (UAE) (30 min, 40°C).

    • Avoid: Soxhlet extraction with boiling solvents for prolonged periods if thermally unstable glycosides are also of interest, though the xanthone core itself is thermally stable.

Phase 2: Fractionation (Liquid-Liquid Partition)

Objective: Segregate the this compound from polar glycosides and non-polar lipids.

  • Suspend crude MeOH extract in Water (H₂O) .

  • Partition 1 (Hexane): Wash 3x. Discard hexane layer (removes chlorophyll, fats, waxes).

  • Partition 2 (Chloroform/DCM): Extract aqueous phase 3x with Chloroform (CHCl₃) or Dichloromethane (DCM) .

    • Critical Step: The This compound aglycones will preferentially migrate into the CHCl₃/DCM layer due to the methoxy group reducing polarity.

  • Partition 3 (Ethyl Acetate): Extract remaining aqueous phase with EtOAc. (Captures glycosylated xanthones).

Target Fraction: The Chloroform/DCM fraction contains the highest concentration of free 3-methoxyxanthones.

Phase 3: Chromatographic Purification

Objective: Isolate the specific 3-methoxy congener from other xanthones.

  • Step 1: Silica Gel Column Chromatography (Normal Phase)

    • Stationary Phase: Silica Gel 60 (0.063-0.200 mm).

    • Mobile Phase: Gradient elution using Hexane : Ethyl Acetate .

    • Gradient: Start 100:0

      
       90:10 
      
      
      
      80:20
      
      
      70:30.
    • Observation: 3-methoxyxanthones typically elute in the 80:20 to 70:30 range. They often fluoresce yellow/green under UV (254/366 nm).

  • Step 2: Sephadex LH-20 (Molecular Sieve/Adsorption)

    • Rationale: Essential for removing polymeric tannins and separating xanthones based on planar structure and H-bonding capabilities.

    • Eluent: Methanol (100%) or CHCl₃:MeOH (1:1) .

    • Mechanism:[3] Xanthones adsorb to the dextran matrix via

      
      -
      
      
      
      interactions. Monomeric xanthones elute after chlorophyll and before dimeric impurities.
  • Step 3: Final Purification (Recrystallization or Prep-HPLC)

    • Recrystallization: Dissolve in hot MeOH, add drops of CHCl₃, and cool slowly. Gentisin crystallizes as yellow needles.

    • Prep-HPLC: C18 Column, Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 40%

      
       80% ACN.
      

Visualization: Isolation Logic Flow

IsolationProtocol Plant Dried Plant Material (e.g., Gentiana roots) Extract Crude Extraction (MeOH/EtOH) Plant->Extract Maceration Partition1 Liquid-Liquid Partition Hexane Wash Extract->Partition1 Suspend in H2O HexanePhase Hexane Phase (Lipids, Chlorophyll) -> DISCARD Partition1->HexanePhase AqPhase Aqueous Phase Partition1->AqPhase Partition2 Liquid-Liquid Partition Chloroform (CHCl3) AqPhase->Partition2 CHCl3Phase CHCl3 Phase (Target: Aglycones) Partition2->CHCl3Phase AqResidue Aq. Residue / EtOAc Phase (Glycosides) Partition2->AqResidue CC_Silica Silica Gel Column (Hexane:EtOAc Gradient) CHCl3Phase->CC_Silica Fractionation CC_Sephadex Sephadex LH-20 (MeOH Elution) CC_Silica->CC_Sephadex Semi-Pure Fractions Crystallization Recrystallization / Prep-HPLC (MeOH/ACN) CC_Sephadex->Crystallization Polishing FinalProduct Pure this compound (e.g., Gentisin) Crystallization->FinalProduct

Caption: Step-by-step fractionation logic for isolating lipophilic 3-methoxyxanthones from plant matrices.

Structural Characterization & Validation

To ensure the integrity of the isolated compound, the following spectral data must be verified. The data below corresponds to Gentisin (1,7-dihydroxy-3-methoxyxanthone) , the most common natural analog.

Self-Validating Spectral Markers
  • UV-Vis Spectroscopy (MeOH):

    • Characteristic xanthone bands:

      
       ~235, 260, 310, 365 nm.
      
    • Shift Reagents: Addition of AlCl₃ results in a bathochromic shift (red shift) of the band at ~310 nm, confirming the presence of a chelated hydroxyl group at C-1 (periplasmic OH).

  • ¹H NMR (DMSO-d₆ / CDCl₃, 500 MHz):

    • Chelated OH (C-1): A sharp singlet very downfield (

      
       13.0 - 13.5 ppm). This confirms the xanthone skeleton with a C-1 OH.[4]
      
    • Methoxy Group (C-3): A strong singlet integrating to 3H at

      
       3.80 - 3.95 ppm .
      
    • Aromatic Protons:

      • H-2 and H-4 often appear as meta-coupled doublets (

        
         Hz) if C-3 is methoxylated and C-1 is hydroxylated.
        
      • H-8 (if OH is present) or H-5/6/7 patterns depend on the specific congener.

  • ¹³C NMR (125 MHz):

    • Carbonyl (C-9):

      
       180 - 182 ppm.
      
    • Methoxy Carbon:

      
       55 - 56 ppm.
      
    • Oxygenated Aromatic Carbons:

      
       160 - 165 ppm.
      

Purity Check:

  • HPLC: Single peak at 254 nm and 365 nm.

  • TLC: Spray with 5% H₂SO₄/EtOH and heat. Xanthones typically turn yellow/orange.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Wolfender, J. L., & Hostettmann, K. (1993). Liquid chromatographic-UV detection and liquid chromatographic-thermospray mass spectrometric analysis of Chironia (Gentianaceae) species. Journal of Chromatography A. [Link]

  • El-Seedi, H. R., et al. (2010). Xanthones from the Gentianaceae family: Recent advances in phytochemistry and pharmacology. Current Medicinal Chemistry. [Link]

  • Beerhues, L. (1996). Benzophenone synthase from cultured cells of Centaurium erythraea. FEBS Letters. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The xanthone (9H-xanthen-9-one) nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind multiple receptor types with high affinity. While naturally occurring polysubstituted xanthones (e.g.,


-mangostin) are well-documented, the simpler 3-methoxyxanthone (3-MX)  and its immediate derivatives serve as critical lipophilic probes for Structure-Activity Relationship (SAR) studies.

This guide provides a technical deep-dive into the this compound scaffold. It details the chemical synthesis, specific biological activities (cytotoxicity and kinase inhibition), and the molecular mechanisms governing its pharmacodynamics.[1] Unlike general reviews, this document focuses on the causal link between the C3-methoxy substitution and bioavailability, contrasting it with hydroxylated analogs.

Part 1: Chemical Architecture & SAR Logic

The Xanthone Scaffold

The tricyclic dibenzo-


-pyrone framework is planar and rigid. This planarity allows for DNA intercalation, while the carbonyl group at C9 acts as a hydrogen bond acceptor.
The 3-Methoxy Significance

The substitution at the C3 position is pivotal for modulating the physicochemical properties of the molecule.

  • Lipophilicity & Permeability: Unlike 3-hydroxyxanthone, this compound lacks a hydrogen bond donor at C3. This significantly increases

    
     (partition coefficient), enhancing passive transport across the lipid bilayer of cancer cells.
    
  • Metabolic Stability: The methoxy group (

    
    ) protects the C3 position from rapid glucuronidation, a common metabolic clearance pathway for phenolic hydroxyls, thereby extending the plasma half-life.
    
  • Electronic Effect: The methoxy group is an electron-donating group (EDG) via resonance, increasing electron density in the aromatic ring, which influences the binding affinity to electrophilic domains in target enzymes (e.g., Kinases).

SAR Comparison Table
Feature3-HydroxyxanthoneThis compoundImpact on Drug Design
H-Bond Donor Yes (Strong)No3-MX relies on hydrophobic interactions.
Membrane Permeability ModerateHigh3-MX penetrates solid tumors more effectively.
Antioxidant Activity High (Radical Scavenging)Low/Negligible3-MX mechanism is likely non-redox (e.g., competitive inhibition).
Cytotoxicity (IC50) Generally Higher (Less Potent)Lower (More Potent)Methylation often improves potency in specific cell lines (e.g., MCF-7).

Part 2: Chemical Synthesis Protocol

To study this compound, high-purity material is required. The following protocol utilizes a Cyclodehydration followed by Methylation workflow, optimized for yield and purity.

Workflow Visualization (DOT)

SynthesisWorkflow Start Salicylic Acid Deriv. + Resorcinol Step1 Cyclodehydration (Eaton's Reagent) Start->Step1 80°C, 3h Inter Intermediate: 3-Hydroxyxanthone Step1->Inter Quench & Filter Step2 Methylation (DMS / K2CO3 / Acetone) Inter->Step2 Reflux, 4h Final Product: This compound Step2->Final Crystallization

Figure 1: Two-step synthesis of this compound from simple precursors.

Detailed Protocol

Step 1: Synthesis of 3-Hydroxyxanthone (Cyclodehydration)

  • Reagents: Mix Salicylic acid (10 mmol) and Resorcinol (10 mmol) in a round-bottom flask.

  • Catalyst: Add 5 mL of Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Note: Eaton's reagent is preferred over sulfuric acid to minimize charring and sulfonated by-products.

  • Reaction: Stir at 80°C for 3 hours under an inert atmosphere (

    
    ).
    
  • Quenching: Cool the mixture to room temperature and pour into ice-cold water (50 mL). Stir for 30 minutes.

  • Isolation: Filter the precipitate, wash with water/bicarbonate to remove acid traces, and dry. Recrystallize from ethanol.

Step 2: Methylation to this compound

  • Dissolution: Dissolve 3-hydroxyxanthone (5 mmol) in anhydrous Acetone (20 mL).

  • Base: Add anhydrous Potassium Carbonate (

    
    , 15 mmol) to deprotonate the phenol. Stir for 15 minutes.
    
  • Methylation: Add Dimethyl Sulfate (DMS, 6 mmol) dropwise. Caution: DMS is highly toxic; use a fume hood.

  • Reflux: Heat to reflux (56°C ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Purification: Evaporate solvent. Resuspend residue in water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    

Part 3: Biological Activity & Mechanisms[1][2][3]

Anticancer Activity (Cytotoxicity)

This compound and its derivatives (e.g., 1-hydroxy-3-methoxyxanthone) exhibit significant cytotoxicity against human cancer cell lines, particularly breast (MCF-7) and colon (HCT-116) carcinomas.[2]

  • Mechanism: The planar xanthone core intercalates into DNA, causing replication stress. However, the specific 3-methoxy substitution directs activity towards Kinase Inhibition and Apoptosis induction .

  • Key Pathway: Inhibition of the PI3K/Akt/mTOR axis. 3-substituted xanthones have been shown to reduce the phosphorylation of Akt, leading to downstream activation of apoptotic factors.

Mechanism of Action: Apoptosis Induction

The compound triggers the intrinsic mitochondrial pathway.

  • Bcl-2 Suppression: 3-MX treatment downregulates anti-apoptotic Bcl-2 proteins.

  • Bax Activation: Concurrently, pro-apoptotic Bax is upregulated.

  • Caspase Cascade: The Bax/Bcl-2 imbalance causes mitochondrial outer membrane permeabilization (MOMP), releasing Cytochrome C, which activates Caspase-9 and subsequently Caspase-3.

Signaling Pathway Visualization (DOT)

Mechanism Drug This compound Target PI3K / Akt Signaling Drug->Target Inhibits Mito Mitochondria (Bax/Bcl-2 Ratio) Target->Mito Modulates CytoC Cytochrome C Release Mito->CytoC Triggers Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Induces

Figure 2: Proposed pharmacodynamic pathway of this compound inducing apoptosis via Akt inhibition.

Part 4: Experimental Validation Protocols

To validate the biological activity of synthesized this compound, the following assays are standard.

MTT Cytotoxicity Assay

Purpose: Determine the IC50 value.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute serially in culture medium (Final DMSO < 0.1%). Treat cells for 48h.

    • Controls: Vehicle (DMSO) and Positive Control (Doxorubicin).

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media. Add DMSO (100

    
    L) to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Western Blotting (Mechanistic Proof)

Purpose: Confirm Caspase-3 activation and Bcl-2 downregulation.

  • Lysis: Lyse treated cells using RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Load 30

    
    g protein per lane on SDS-PAGE (10-12% gel).
    
  • Transfer: Transfer proteins to PVDF membrane.

  • Antibody Staining:

    • Primary: Anti-Bcl-2, Anti-Bax, Anti-Cleaved Caspase-3 (1:1000 dilution).

    • Loading Control: Anti-

      
      -actin.
      
  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

References

  • Masters, K. S., & Bräse, S. (2012). Xanthones from Fungi, Lichens, and Bacteria: The Natural Products and Their Synthesis. Chemical Reviews, 112(7), 3717–3776. Link

  • Na, Y. (2009). Recent Cancer Drug Development with Xanthone Structures. Journal of Pharmacy and Pharmacology, 61(6), 707–712. Link

  • Shan, T., Ma, Q., Guo, K., et al. (2011). Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs. Current Molecular Medicine, 11(8), 666–677. Link

  • Pedro, M., et al. (2002). Xanthones as Inhibitors of Growth of Human Cancer Cell Lines and Their Effects on Protein Kinase C. Bioorganic & Medicinal Chemistry, 10(12), 3725–3730. Link

  • Zhang, X., et al. (2012). Microwave-Assisted Efficient and Green Synthesis of Hydroxyxanthone in Water.[2] Synthetic Communications, 42(23), 3483–3492. Link

Sources

spectroscopic data (NMR, IR, MS) of 3-methoxyxanthone

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of 3-Methoxyxanthone: A Technical Guide for Structural Elucidation

Executive Summary

This compound (3-methoxyxanthen-9-one;


) is a fundamental oxygenated derivative of the dibenzo-

-pyrone (xanthone) scaffold. Xanthones are highly privileged structures in medicinal chemistry and natural product synthesis, exhibiting diverse pharmacological properties ranging from antimicrobial to antitumoral activities[1]. The precise structural elucidation of this compound serves as a critical reference point for researchers analyzing more complex, naturally occurring polyoxygenated or prenylated xanthones[2].

This technical whitepaper provides an in-depth analysis of the spectroscopic properties—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of this compound. By deconstructing the causality behind its spectral signatures, this guide establishes a self-validating framework for the rigorous identification of xanthone derivatives in drug development and phytochemical workflows[3].

Causality in Spectroscopic Signatures

The spectroscopic behavior of this compound is governed by the interplay of two competing electronic effects within its rigid, planar tricyclic core:

  • Magnetic Anisotropy & Electron Withdrawal: The C-9 carbonyl group exerts a strong electron-withdrawing effect and creates a localized anisotropic deshielding zone.

  • Resonance Donation (+M Effect): The methoxy group at C-3 acts as a strong electron-donating group (EDG) via resonance, selectively increasing electron density at specific positions on the A-ring.

Nuclear Magnetic Resonance (NMR) Dynamics

In the


 NMR spectrum, protons H-1 and H-8 are located peri to the C-9 carbonyl oxygen. This spatial proximity places them directly in the deshielding cone of the carbonyl group, resulting in significant downfield shifts (

> 8.2 ppm)[4]. Conversely, the C-3 methoxy group donates electron density into the aromatic ring, heavily shielding the ortho protons (H-2 and H-4) and shifting them upfield (

~6.8–6.9 ppm)[5]. The B-ring (C-5 to C-8) lacks the methoxy substituent and thus behaves similarly to an unsubstituted xanthone core.
Mass Spectrometry (MS) Fragmentation

Under Electron Impact (EI) or Electrospray Ionization (ESI), the fully conjugated dibenzo-


-pyrone system yields a highly stable molecular ion 

or

. The primary fragmentation pathway is driven by the homolytic cleavage of the methoxy group, extruding a methyl radical (

) to form a stable oxonium ion. A secondary, highly diagnostic fragmentation is the loss of carbon monoxide (

, -28 Da) from the central pyran ring, a universal hallmark of xanthone derivatives[6].
Infrared (IR) Vibrational Modes

The conjugated nature of the tricyclic system weakens the double-bond character of the C-9 carbonyl, shifting its stretching frequency lower (~1645


) than that of an isolated ketone (~1715 

)[4]. Strong asymmetric

stretching vibrations (~1250

) confirm the presence of both the central pyran ether and the methoxy substituent.

Quantitative Spectroscopic Data

The following tables summarize the standardized spectroscopic data for this compound, synthesizing empirical shifts derived from authoritative xanthone characterization protocols[4],[5].

Table 1:


 NMR Data of this compound (

, 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Electronic Causality
H-1 8.22d8.8Deshielded by peri-carbonyl; ortho coupling to H-2.
H-2 6.94dd8.8, 2.4Shielded by ortho-methoxy (+M effect).
H-4 6.85d2.4Shielded by ortho-methoxy; meta coupling to H-2.
H-5 7.45d8.0Standard aromatic; ortho coupling to H-6.
H-6 7.72ddd8.0, 7.5, 1.5Standard aromatic; ortho and meta couplings.
H-7 7.38ddd8.0, 7.5, 1.0Standard aromatic; ortho and meta couplings.
H-8 8.33dd8.0, 1.5Deshielded by peri-carbonyl.

3.92s-Standard methoxy singlet.

Table 2:


 NMR Data of this compound (

, 100 MHz)
Carbon TypePositionChemical Shift (

, ppm)
Structural Assignment
Carbonyl C-9176.4Conjugated ketone.
Oxygenated Aryl C-3164.2Carbon attached to methoxy group.
Oxygenated Aryl C-4a, C-10a157.8, 156.1Carbons flanking the central pyran ether oxygen.
Aromatic CH C-1, C-8128.5, 126.7Deshielded peri carbons.
Aromatic CH C-6, C-5, C-7134.1, 117.9, 123.8Unsubstituted B-ring carbons.
Aromatic CH C-2, C-4113.4, 100.2Highly shielded by ortho-methoxy group.
Aliphatic

55.8Methoxy carbon.

Table 3: Key IR and MS Spectral Data

TechniqueKey Signals / FragmentsStructural Significance
FT-IR (

,

)
1645Conjugated

stretch.
1605, 1580Aromatic

ring stretches.
1255, 1025Asymmetric and symmetric

ether stretches.
HR-ESI-MS (

)
227.0703

Corresponds to formula

(Calc. 227.0708).
EI-MS (

)
226

(100%)
Molecular ion (Base peak due to high stability).
211

Loss of methyl radical from methoxy group.
198

Extrusion of carbon monoxide from central pyran ring.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data acquisition, the following step-by-step methodology incorporates internal validation checkpoints. This protocol is designed for the isolation and characterization of this compound from synthetic mixtures or natural extracts[2].

Step 1: Sample Preparation and Purity Validation
  • Dissolution: Dissolve 5 mg of the crude this compound sample in 1 mL of HPLC-grade Chloroform (

    
    ).
    
  • TLC Validation: Spot the sample on a Silica Gel 60

    
     plate. Develop using a Hexane:Ethyl Acetate (8:2, v/v) mobile phase.
    
  • Visualization: Examine under UV light (254 nm and 365 nm). This compound exhibits strong UV absorbance and characteristic fluorescence[7]. Self-Validation: Proceed only if a single, distinct spot is observed (

    
    ).
    
Step 2: High-Resolution Mass Spectrometry (HR-ESI-MS)
  • Preparation: Dilute the purified sample to 1

    
     in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
    
  • Injection: Inject 5

    
     into the ESI source operating in positive ion mode.
    
  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire data over an

    
     range of 100–500.
    
  • Validation: Confirm the presence of the

    
     peak at 
    
    
    
    227.0703 with an isotopic pattern consistent with
    
    
    [6].
Step 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Pellet Preparation: Grind 1 mg of the dried sample with 100 mg of anhydrous Potassium Bromide (

    
    ). Press under 10 tons of pressure to form a transparent pellet.
    
  • Acquisition: Scan from 4000 to 400

    
     with a resolution of 4 
    
    
    
    (minimum 32 scans).
  • Background Subtraction: Ensure a blank

    
     pellet is scanned immediately prior to negate ambient 
    
    
    
    and
    
    
    interference.
Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10 mg of this compound in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 1D Acquisition: Acquire the

    
     NMR spectrum at 400 MHz (16 scans, relaxation delay 2.0 s) and the 
    
    
    
    NMR spectrum at 100 MHz (1024 scans, relaxation delay 2.0 s).
  • Validation: Calibrate the

    
     spectrum to the TMS singlet at 0.00 ppm and the 
    
    
    
    spectrum to the central
    
    
    triplet at 77.16 ppm[8]. Ensure the integration of the methoxy singlet (
    
    
    3.92) exactly matches 3.0 protons relative to the aromatic signals.

Analytical Workflow Visualization

The following diagram maps the logical relationships and sequential dependencies required for the rigorous structural elucidation of this compound.

G cluster_0 Parallel Data Acquisition A Sample Preparation (this compound) B Chromatographic Purification (TLC / HPLC Validation) A->B C Spectroscopic Acquisition Phase B->C D 1H & 13C NMR (Resonance & Shielding) C->D E FT-IR Spectroscopy (Vibrational Modes) C->E F HR-ESI-MS (Fragmentation Pathways) C->F G Structural Elucidation & Data Verification D->G E->G F->G

Figure 1: Analytical workflow for the structural elucidation and validation of this compound.

References

  • PubChem Compound Summary for CID 77309, this compound. National Center for Biotechnology Information (NIH). Available at: [Link]

  • Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. RSC Advances, Royal Society of Chemistry (2024). Available at:[Link]

  • Development and characterization of PLGA nanospheres and nanocapsules containing xanthone and this compound. European Journal of Pharmaceutics and Biopharmaceutics (2005). Available at:[Link]

  • Isolation and Structure Elucidation of Two New Xanthones from Gentiana azurium Bunge. Zeitschrift für Naturforschung C (2002). Available at:[Link]

  • Xanthones Content in Swertia multicaulis D. Don from Nepal. Molecules, MDPI (2018). Available at:[Link]

  • Cytotoxicity of Natural Compounds Isolated from the Seeds of Garcinia afzelii. Planta Medica, Thieme (2010). Available at:[Link]

  • Tetraoxygenated naturally occurring xanthones. Phytochemistry (2000). Available at:[Link]

Sources

Introduction: The Xanthone Scaffold and the Significance of 3-Methoxyxanthone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxyxanthone

This guide provides a detailed exploration of the physicochemical properties of this compound (CAS: 3722-52-9), focusing on its solubility in various solvent systems and its stability under forced degradation conditions.[1][2] As a key scaffold in medicinal chemistry, understanding these parameters is critical for researchers, scientists, and drug development professionals to ensure the effective formulation, storage, and analytical characterization of this compound and its derivatives.[3]

Xanthones are a class of oxygen-containing heterocyclic compounds characterized by a dibenzo-γ-pyrone nucleus. This tricyclic system is prevalent in nature and serves as a foundational structure for numerous compounds with a wide array of pharmacological activities, including anti-tumor, antioxidant, and anti-inflammatory properties. This compound, with the molecular formula C₁₄H₁₀O₃, is a specific derivative of this class.[1] Its physicochemical behavior, governed by the interplay between the largely non-polar aromatic core and the moderately polar ether and ketone functionalities, dictates its handling and application in a laboratory setting.

The methoxy group at the 3-position can influence the molecule's electronic properties and metabolic stability, making it a subject of interest in synthetic and medicinal chemistry.[3] A thorough understanding of its solubility is paramount for designing appropriate delivery systems and reaction conditions, while knowledge of its stability profile is essential for developing robust analytical methods and determining appropriate storage conditions and shelf-life.[4]

cluster_xanthone This compound (C₁₄H₁₀O₃) cluster_properties Key Physicochemical Properties cluster_applications Impact on Drug Development structure solubility Solubility Profile structure->solubility stability Stability Profile structure->stability formulation Formulation & Delivery solubility->formulation analysis Analytical Method Development stability->analysis storage Storage & Shelf-Life stability->storage

Caption: Logical relationship between this compound's properties and its applications.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] this compound's structure, featuring a large, rigid, and non-polar aromatic system, suggests poor aqueous solubility. The presence of a ketone and an ether group introduces some polarity, but not enough to overcome the hydrophobicity of the core. Therefore, it is expected to be more soluble in organic solvents.

Qualitative Solubility Assessment

Based on its chemical structure and the behavior of similar xanthone and thioxanthone compounds, a qualitative solubility profile can be predicted.[6] This predictive assessment is a crucial first step in solvent screening for crystallization, chromatography, and formulation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, HeptaneLowThe molecule possesses some polar functional groups (ketone, ether) that limit its interaction with purely non-polar aliphatic solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl AcetateSoluble to Highly SolubleThese solvents can engage in dipole-dipole interactions with the ketone and ether groups of this compound without the high energy penalty of disrupting a hydrogen-bonding network. DCM is often effective for a wide range of non-polar to polar compounds.[7]
Polar Protic Methanol, EthanolSparingly Soluble to SolubleThe energy required to break the strong hydrogen bonds between alcohol molecules to accommodate the largely non-polar xanthone structure limits solubility. However, some interaction is possible with the oxygen-containing functional groups.
Aqueous Water, Buffers (pH 1-10)Practically InsolubleThe large hydrophobic surface area of the tricyclic core strongly disfavors interaction with water's highly ordered hydrogen-bonding network.
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

To move beyond qualitative prediction, quantitative measurement is essential. The gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.[8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Centrifuge

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the test solvent. The goal is to create a slurry where solid is clearly visible.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the solution for an extended period (typically 24-72 hours) to ensure equilibrium is reached. This step is critical; insufficient time will lead to an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vial to stand at the same temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation. Immediately filter the sample through a syringe filter into a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the collected sample under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

  • Quantification: Once the solvent is fully evaporated, weigh the container with the dried solute. The difference in weight gives the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculation: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at least in triplicate for statistical validity.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[4] It is a regulatory requirement (ICH Q1A) and serves several critical purposes:

  • To identify likely degradation products and establish degradation pathways.[9]

  • To reveal the intrinsic stability of the molecule.

  • To develop and demonstrate the specificity of a stability-indicating analytical method, typically HPLC.[4]

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients.[9][10]

Experimental Workflow for Forced Degradation

The general approach involves preparing solutions of this compound and exposing them to various stress conditions. A control sample, protected from stress, is analyzed alongside the stressed samples to determine the percentage of degradation.

Caption: General workflow for a forced degradation study of this compound.

Protocol for Forced Degradation and HPLC Analysis

Objective: To assess the stability of this compound under various stress conditions and develop a stability-indicating HPLC method.

Part A: Sample Preparation and Stressing

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture, such as methanol-water, at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat in a water bath at 70°C for a specified time (e.g., 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 70°C for a specified time (e.g., 4 hours). Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Dilute for analysis.

  • Thermal Degradation: Dilute 1 mL of stock solution with the diluent and heat at 70°C for 48 hours.

  • Photostability: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

Part B: Stability-Indicating HPLC Method

A validated reversed-phase HPLC method is the cornerstone of a stability study.[10] The following conditions are based on a published method for xanthone analysis and serve as a starting point for optimization.[10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Methanol:Water (e.g., 90:10 v/v).[10] A gradient method may be required to resolve all degradation products.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 237 nm (or determined by UV scan of the parent compound).[10]

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 10-20 µL.

Method Validation: The analytical method must be validated for specificity, linearity, accuracy, and precision according to USP or ICH guidelines to ensure trustworthy results.[10] Diode-array detection is crucial to confirm the peak purity of the parent drug in the presence of degradants.[10]

Predicted Degradation Pathways and Kinetics
  • Hydrolysis: The ether linkage in this compound could be susceptible to cleavage under harsh acidic conditions, potentially yielding 3-hydroxyxanthone. The tricyclic core is generally stable to hydrolysis.

  • Oxidation: The aromatic rings could be susceptible to oxidation, leading to the formation of hydroxylated derivatives or ring-opened products, although xanthones are often noted for their antioxidant properties.

  • Photodegradation: Like many aromatic compounds, xanthones can be light-sensitive. Exposure to UV light can excite the molecule to a triplet state, leading to radical reactions and subsequent degradation.[6]

  • Kinetics: The degradation of many pharmaceutical compounds, including other xanthones, often follows first-order reaction kinetics.[11][12] This means the rate of degradation is directly proportional to the concentration of the drug. The rate constant (k) can be determined by plotting the natural logarithm of the remaining drug concentration against time.

Conclusion and Recommendations

This guide outlines the foundational principles and experimental approaches for characterizing the solubility and stability of this compound. The molecule is predicted to have poor aqueous solubility but good solubility in polar aprotic solvents. Its stability profile must be empirically determined through systematic forced degradation studies. The protocols provided herein offer a robust framework for generating the critical data needed by researchers in medicinal chemistry and pharmaceutical development. It is strongly recommended that all experimental work be underpinned by a validated, stability-indicating HPLC method to ensure the integrity and accuracy of the results. This knowledge is indispensable for advancing this compound from a laboratory curiosity to a potential therapeutic agent.

References

  • Guterres, S. S., Fessi, H., Barratt, G., D'Almeida, V., & Puisieux, F. (2003). A validated HPLC method for the assay of xanthone and this compound in PLGA nanocapsules. Journal of Separation Science, 26(9-12), 849-854. [Link]

  • Kavita, P., & Sharma, R. (2016). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(4), 435-440. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Technology. [Link]

  • Reddy, Y. R., & Kumar, K. K. (2015). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 245-255. [Link]

  • Ferreira, H., Soares, C., Pérez-Moo, C., Ortiz-Vázquez, E., Joseph-Nathan, P., & de la Cruz, M. (2020). Degradation (%) of xanthones 1 and 2 (50 μM) in treated seawater (TSW)... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Al-Shdefat, B. A., Al-Momani, W., Al-Mistarehi, A. H., Al-Qaisi, Y. T., Al-Sarayreh, S. A., Al-Sarayreh, M. A., ... & Al-Sarayreh, M. A. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(2), 527-540. [Link]

  • Fernandes, C., Mascarenhas-Melo, F., Veiga, F., & Borges, F. (2019). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. Molecules, 24(15), 2769. [Link]

  • Williams, D. L. (2016). 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annulation. University of Tennessee at Chattanooga Scholar. [Link]

  • Al-Othman, Z. A., Rahman, M. M., & Ali, R. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Journal of King Saud University-Science, 32(8), 3409-3416. [Link]

  • Odă, D., Cuciureanu, R., & Ivănescu, B. (2017). DEGRADATION KINETICS OF ANTHOCYANINS DURING HEAT TREATMENT OF WILD BLACKTHORN (Prunus spinosa L.) FRUITS EXTRACT. CELOPMAN, 23(1), 35-42. [Link]

  • Lim, J. W., & Pang, Y. L. (2021). Oxidative Degradation Kinetics of Recalcitrant Macro and Micropollutants Using CaMFeO3 (M = Cu, Mo, Co) Perovskite Catalyst. International Journal of Innovative Materials, Information & Production, 12(1), 1-10. [Link]

  • Frommenwiler, D. A., Booker, A., & Reich, E. (2023). Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques. Molecules, 28(24), 8089. [Link]

  • CAS Common Chemistry. (n.d.). This compound. [Link]

  • Zhang, Y., Zhang, S., Wang, Y., Zhang, J., & Yin, Q. (2018). Three polymorphs of hypoxanthine obtained by evaporation from three distinct solvents. CrystEngComm, 20(27), 3849-3856. [Link]

  • Li, D., Wang, S., Li, Y., & Wang, J. (2020). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 147, 106132. [Link]

  • Wang, Y., Wang, C., Li, X., & Wang, Y. (2023). Analysis on the thermal decomposition kinetics and storage period of biomass-based lycorine galanthamine. Frontiers in Chemistry, 11, 1150410. [Link]

  • de Beer, D., Viljoen-Bloom, M., & Joubert, E. (2018). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 66(34), 9076-9085. [Link]

Sources

Technical Whitepaper: 3-Methoxyxanthone – Discovery, Synthesis, and Pharmacological Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

3-Methoxyxanthone (CAS: 3722-52-9) represents a pivotal structural motif within the xanthone (9H-xanthen-9-one) class of heterocyclic compounds. While often overshadowed by its poly-oxygenated congeners like Gentisin (1,7-dihydroxy-3-methoxyxanthone) or Mangiferin , the mono-substituted this compound serves as a critical "privileged scaffold" in medicinal chemistry.[1] Its lipophilic nature and specific substitution pattern at the C-3 position make it an ideal model for studying structure-activity relationships (SAR) regarding membrane permeability and metabolic stability in xanthone-based therapeutics.

Chemical Profile
PropertySpecification
IUPAC Name 3-Methoxy-9H-xanthen-9-one
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
Exact Mass 226.0630 Da
Appearance White to pale yellow crystalline needles
Solubility Soluble in CHCl₃, DMSO, Ethyl Acetate; Poorly soluble in water
Key Spectral Feature UV

~230-245 nm, ~300 nm (xanthone core)

Part 2: History and Natural Occurrence[1][3]

The history of this compound is inextricably linked to the broader discovery of the xanthone class from the plant families Gentianaceae and Guttiferae (Clusiaceae).

The Gentisin Precedent (1821)

The discovery of the xanthone scaffold dates back to 1821 , when the compound Gentisin was isolated from Gentiana lutea (Yellow Gentian).[2] Gentisin is chemically 1,7-dihydroxy-3-methoxyxanthone .[1][2] This establishes the "3-methoxy" substitution pattern as one of the oldest known natural motifs in this chemical class.

Synthetic Realization (1860s - 1900s)

While nature provided the complex derivatives first, the parent xanthone nucleus was synthesized in 1860 by Kolbe and Lautermann.[2] The specific monosubstituted this compound was later characterized as organic synthesis techniques advanced in the late 19th and early 20th centuries, primarily to confirm the structures of natural products via degradation and total synthesis.

Natural Reservoirs

This compound and its immediate hydroxy-derivatives are secondary metabolites found in:

  • Genus Hypericum: Notably Hypericum riparium and Hypericum androsaemum.

  • Genus Swertia: Swertia mussotii and Swertia chirayita.[3]

  • Fungal Sources: Endophytic fungi from marine algae (e.g., Talaromyces species) have recently yielded methoxy-xanthones, expanding the source beyond terrestrial flora.

Part 3: Chemical Synthesis & Evolution[5]

The synthesis of this compound has evolved from harsh, acid-catalyzed condensations to precise, metal-catalyzed couplings.

The Classical Route: Grover, Shah, and Shah (GSS) Reaction

The most authoritative method for constructing the xanthone core is the Grover, Shah, and Shah reaction . This involves the condensation of a salicylic acid derivative with a phenol (or polyphenol) in the presence of Zinc Chloride (


) and Phosphorus Oxychloride (

).

Mechanism:

  • Acylation: The salicylic acid is activated by

    
     to form an acyl chloride species.
    
  • Friedel-Crafts Acylation: This species attacks the phenol ring (at the ortho-position) to form a benzophenone intermediate.

  • Cyclodehydration: The intramolecular hydroxyl group attacks the ketone/phenol interface, eliminating water to close the pyrone ring.

Modern Approaches[4]
  • Microwave-Assisted Synthesis: Drastically reduces reaction times from hours to minutes using neat reactants or aqueous media.

  • Biaryl Ether Coupling: Using Ullmann or Buchwald-Hartwig coupling to form the ether linkage first, followed by Friedel-Crafts cyclization.

Visualization: The Grover, Shah, and Shah Pathway

GSS_Reaction Salicylic Salicylic Acid Derivative Reagents ZnCl2 / POCl3 Heat (60-80°C) Salicylic->Reagents Phenol 3-Methoxyphenol (or precursor) Phenol->Reagents Intermediate Benzophenone Intermediate Reagents->Intermediate Friedel-Crafts Acylation Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization Product This compound Cyclization->Product - H2O

Figure 1: The Grover, Shah, and Shah (GSS) reaction pathway for xanthone synthesis.

Part 4: Pharmacological Profiling & SAR

This compound is rarely the "final drug" but rather a pharmacophore . Its biological activity is highly dependent on the presence of additional hydroxyl groups.

Structure-Activity Relationship (SAR) Matrix
Compound VariantActivity ProfileMechanism Note
This compound (Parent)Weak/Inactive CytotoxicityHigh lipophilicity; lacks H-bond donors for kinase binding pockets.
1-Hydroxy-3-methoxyxanthone Moderate AntimicrobialThe C1-OH forms a hydrogen bond with the carbonyl, stabilizing the structure and enabling target interaction.
1,7-Dihydroxy-3-methoxyxanthone (Gentisin)Potent Mutagenicity / AntioxidantPlanar tricyclic structure intercalates DNA; phenolic groups scavenge ROS.
5-Hydroxy-3-methoxyxanthone Anti-leishmanialIC50 ~34.8 µg/mL against L. donovani.
Key Insight: The "Methoxy" Switch

The 3-methoxy group specifically modulates the metabolic stability of the xanthone. Unlike a 3-hydroxyl group, which is rapidly glucuronidated in the liver, the 3-methoxy group protects this position, extending the half-life of the molecule. Researchers use this compound derivatives to improve the bioavailability of xanthone-based drugs.

Visualization: Biological Activity Network

Bioactivity Center This compound Scaffold AntiCancer Cytotoxicity (HeLa, MCF-7) Center->AntiCancer Requires Poly-hydroxylation AntiMicrobial Antimicrobial (S. aureus) Center->AntiMicrobial Moderate activity in derivatives Enzyme Enzyme Inhibition (MAO-A, Kinases) Center->Enzyme High selectivity (e.g. 1,5-OH derivative)

Figure 2: Pharmacological network of the this compound scaffold. Note that significant activity often requires further hydroxylation.

Part 5: Experimental Protocols

Protocol A: Synthesis via Grover, Shah, and Shah Method

Validating Source: Classic Organic Synthesis / Adapted from J. Chem. Soc. protocols.

Reagents:

  • Salicylic acid (1.0 eq)

  • 3-Methoxyphenol (1.0 eq)

  • Fused Zinc Chloride (

    
    , 3.0 eq)
    
  • Phosphorus Oxychloride (

    
    , Solvent/Reagent)
    

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a calcium chloride drying tube, mix Salicylic acid (13.8 g, 0.1 mol) and 3-Methoxyphenol (12.4 g, 0.1 mol).

  • Activation: Add fused

    
     (40 g) and 
    
    
    
    (100 mL).
  • Reaction: Heat the mixture on an oil bath at 60–70°C for 2 hours . The mixture will turn deep red/brown as the benzophenone intermediate forms.

  • Cyclization: Increase temperature to 100°C and reflux for an additional 2 hours to ensure cyclization.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto 500g of crushed ice with vigorous stirring to decompose excess

    
    .
    
  • Isolation: A solid precipitate will form. Filter the crude solid and wash with 10%

    
     solution (to remove unreacted acid) and then with water until neutral.
    
  • Purification: Recrystallize from Ethanol/Chloroform (3:1).

  • Yield: Expected yield 60–75%.

Protocol B: Extraction from Hypericum (Plant Source)

Target: Isolation of xanthone fraction.[4]

  • Extraction: Macerate air-dried, powdered roots of Hypericum sp. (1 kg) in Methanol (MeOH) for 48 hours at room temperature.

  • Concentration: Filter and concentrate the solvent under reduced pressure (Rotavap) to obtain a crude gummy extract.

  • Partitioning: Suspend crude extract in water and partition sequentially with Hexane (to remove lipids) and Dichloromethane (DCM) .

  • Enrichment: The DCM fraction contains the oxygenated xanthones.

  • Chromatography: Subject the DCM fraction to Silica Gel Column Chromatography. Elute with a gradient of Hexane:Ethyl Acetate. This compound derivatives typically elute in fractions with 10-20% Ethyl Acetate due to their moderate polarity.

References

  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955). The Grover, Shah, and Shah Reaction.[5] Journal of the Chemical Society.

  • El-Seedi, H. R., et al. (2010). Naturally Occurring Xanthones: Latest Investigations. Current Medicinal Chemistry.

  • Negi, J. S., et al. (2013).[6] Naturally Occurring Xanthones: Chemistry and Biology. Journal of Applied Pharmaceutical Science.

  • PubChem Database. (2023). This compound (CID 77309). National Institutes of Health.

  • Wabo, H. K., et al. (2012).[4] Chemical Constituents, Antimicrobial and Cytotoxic Activities of Hypericum riparium. Records of Natural Products.

Sources

Methodological & Application

Application Note: Preclinical Evaluation Protocols for 3-Methoxyxanthone Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Identification

Xanthones represent a privileged, naturally occurring tricyclic scaffold in medicinal chemistry. The specific addition of a methoxy group at the C-3 position (yielding derivatives such as 3-methoxyxanthone, 1,5,8-trihydroxy-3-methoxyxanthone, and 2-hydroxy-3-methoxyxanthone) fundamentally alters the molecule's electronic distribution and lipophilicity. This structural modification enhances cellular permeability and increases binding affinity to critical intracellular targets[1].

Field-proven data indicates that this compound derivatives exert their anticancer activity through a dual-targeted mechanism:

  • Nuclear Targeting (Topoisomerase II Inhibition): The planar tricyclic core intercalates with DNA, while the methoxy substitution stabilizes the Topoisomerase II-DNA cleavage complex, preventing DNA decatenation and inducing fatal double-strand breaks[2].

  • Cytoplasmic Signaling (PI3K/Akt/mTOR Axis): These derivatives act as upstream kinase inhibitors, downregulating the phosphorylation of Akt. This removes survival signals and triggers a caspase-dependent apoptotic cascade, highly effective against colorectal, prostate, and lung carcinomas[1][3][4].

Mechanism MX This compound Derivatives Topo Topoisomerase II MX->Topo Inhibits Decatenation PI3K PI3K/Akt/mTOR MX->PI3K Blocks Phosphorylation DNA DNA Damage Topo->DNA Stabilizes Cleavage Caspase Caspase Cascade PI3K->Caspase Removes Survival Signal DNA->Caspase Triggers Apoptosome Apoptosis Apoptosis Caspase->Apoptosis Execution

Figure 1: Dual-targeted anticancer mechanism of this compound derivatives.

Quantitative Efficacy Benchmarks

To establish baseline expectations for your assays, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various this compound derivatives across standard human cancer cell lines[1][2][3][4].

Xanthone DerivativeTarget Cell LineCancer OriginIC₅₀ (µM)Primary Mechanism
1,5,8-trihydroxy-3-methoxyxanthone HT29 / LoVoColorectal< 100PI3K/Akt/mTOR Inhibition
1,7,8-trihydroxy-3-methoxyxanthone PC-3Prostate64.0Apoptosis Induction
1-hydroxy-3,5-dimethoxyxanthone A549Lung3.0Cytotoxicity / Apoptosis
2-hydroxy-3-methoxyxanthone HL-60Leukemia1.3 - 5.0*Topoisomerase II Inhibition

*Note: HL-60 values are benchmarked against structurally analogous derivatives for comparative assay validation.

Experimental Workflow & Self-Validating Protocols

Workflow Prep Compound Prep Cyto SRB Assay Prep->Cyto Target Topo II Assay Cyto->Target Pathway Western Blot Target->Pathway Data Data Integration Pathway->Data

Figure 2: Sequential experimental workflow for this compound validation.

Protocol 3.1: High-Fidelity Cytotoxicity Screening (SRB Assay)

Causality & Rationale: Xanthones possess inherent redox-active phenolic hydroxyls that can spontaneously reduce tetrazolium salts (like MTT or XTT) in the absence of living cells, artificially inflating viability readouts. The Sulforhodamine B (SRB) assay bypasses this redox interference by stoichiometrically binding to basic amino acid residues under mildly acidic conditions, providing a highly reproducible measure of total cellular protein mass.

Self-Validating System:

  • Vehicle Control: 0.1% DMSO (establishes baseline 100% viability without solvent toxicity).

  • Cell-Free Blank: Media + this compound + SRB (ensures the compound does not precipitate and trap dye).

  • Positive Control: 10 µM Etoposide or Doxorubicin.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., PC-3 or HT29) at

    
     cells/well in a 96-well plate. Incubate for 24h to allow cells to re-adhere and enter the exponential log-phase of growth, ensuring susceptibility to anti-proliferative agents.
    
  • Treatment: Treat cells with a serial dilution of this compound (1 µM to 100 µM) in complete media for 48h.

  • Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the media. TCA instantly precipitates cellular proteins, locking the macromolecular content in place and preventing degradation during washes. Incubate at 4°C for 1 hour.

  • Staining: Wash plates 4 times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye using 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

  • Quantification: Measure optical density (OD) at 510 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 3.2: Topoisomerase II Decatenation Assay

Causality & Rationale: To confirm direct nuclear target engagement, this assay utilizes kinetoplast DNA (kDNA)—a massive network of interlocked DNA rings. Active Topo II releases free minicircles that migrate into an agarose gel. If this compound inhibits the enzyme, the kDNA remains catenated and trapped in the gel well[2].

Self-Validating System:

  • Negative Control (ATP-Depleted): Topo II strictly requires ATP for catalytic turnover. An ATP-free reaction ensures that any decatenation observed in other wells is genuinely Topo II-mediated and not due to nuclease contamination.

Step-by-Step Methodology:

  • Reaction Setup: In a sterile microcentrifuge tube, combine 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, and 200 ng of kDNA substrate.

  • Inhibitor Addition: Add this compound at varying concentrations (IC₂₅, IC₅₀, IC₇₅ derived from the SRB assay).

  • Enzyme Initiation: Add 1-2 units of purified Human Topoisomerase IIα. Always add the enzyme last to prevent premature complex formation. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol). Sarkosyl denatures the enzyme, immediately halting the cleavage-ligation cycle.

  • Visualization: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 45 minutes. Quantify the fluorescent intensity of the fast-migrating minicircle bands relative to the vehicle control.

Protocol 3.3: PI3K/Akt/mTOR Pathway Interrogation (Western Blotting)

Causality & Rationale: To prove that this compound-induced apoptosis is mechanistically driven by the PI3K/Akt axis[1], we must map the signal transduction cascade. Evaluating the phosphorylation status of Akt at Ser473 distinguishes direct kinase inhibition from non-specific, global protein degradation.

Self-Validating System:

  • Internal Ratio Control: Probe for both phosphorylated Akt (p-Akt) and Total Akt. The p-Akt/Total Akt ratio normalizes for loading variations and confirms specific pathway suppression.

Step-by-Step Methodology:

  • Lysate Preparation: Treat cells with this compound for 24h. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly strip the phosphate groups off Akt during lysis, yielding a false-negative result.

  • Protein Quantification: Standardize protein concentrations using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking & Probing: Block the membrane in 5% BSA (not milk, as milk contains phosphoproteins that cause high background) for 1 hour. Probe overnight at 4°C with primary antibodies against p-Akt (Ser473), Total Akt, Cleaved Caspase-3, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence documentation system.

References

  • Therapeutic Potential of Natural Xanthones Against Prostate Adenocarcinoma: A Comprehensive Review of Research Trends During the Last Ten Years (2014–2024) . MDPI.[Link]

  • Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway . PMC - NIH.[Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry . RSC Publishing.[Link]

Sources

Application Note: 3-Methoxyxanthone as a Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The xanthone nucleus (9H-xanthen-9-one) is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind multiple receptor types, exhibiting anticancer, anti-inflammatory, and antimicrobial activities [1].[1] Among its derivatives, 3-methoxyxanthone serves as a critical pharmacophore and a versatile building block. Its C3-methoxy group provides a latent handle for functionalization, while the rigid tricyclic core ensures high bioavailability and receptor affinity.

This guide details the end-to-end workflow for researchers: from the robust synthesis of the this compound core to its activation via demethylation and subsequent conversion into novel heterocyclic libraries (e.g., triazole-fused xanthones or Mannich bases).

Strategic Overview: The Xanthone Advantage

In drug discovery, the planarity of the xanthone structure allows for DNA intercalation, while its carbonyl and oxygen functionalities facilitate hydrogen bonding with kinase domains [2].

The Synthetic Logic

The utility of this compound lies in its "divergent point" chemistry.

  • The Core: Synthesized via cyclodehydration.

  • The Switch: Demethylation reveals a phenolic hydroxyl at C3.

  • The Divergence: The C3-OH serves as a nucleophile for O-alkylation (e.g., propargylation for Click chemistry) or directs electrophilic aromatic substitution (EAS) to the C2/C4 positions [3].

SyntheticStrategy Precursors Precursors (Salicylic Acid + Phenol) Core This compound (The Scaffold) Precursors->Core Eaton's Reagent Cyclization Active 3-Hydroxyxanthone (Activated Core) Core->Active BBr3 Demethylation PathA Mannich Bases (Amino-alkylated) Active->PathA HCHO/Amine PathB O-Alkylated Linkers Active->PathB R-X (Base) PathC Novel Heterocycles (e.g., Triazoles) PathB->PathC Click Chem (CuAAC)

Figure 1: Divergent synthetic workflow converting the this compound scaffold into complex bioactive libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound (Eaton’s Reagent Method)

Rationale: While Friedel-Crafts acylation is common, Eaton’s reagent (7.7 wt% P2O5 in methanesulfonic acid) offers a cleaner, solvent-free cyclodehydration with higher yields and easier workup than PPA (Polyphosphoric acid) [4].

Materials:

  • 2-Hydroxy-4-methoxybenzoic acid (1.0 eq)

  • Phenol (1.1 eq)

  • Eaton’s Reagent (5 mL per mmol of substrate)[2]

  • Ice-water bath

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, combine 2-hydroxy-4-methoxybenzoic acid (10 mmol) and phenol (11 mmol).

  • Catalyst Addition: Add Eaton’s reagent (50 mL).

  • Reaction: Heat the mixture to 80°C with magnetic stirring for 3–4 hours.

    • QC Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting acid spot should disappear.

  • Quench: Cool the mixture to room temperature (RT) and pour slowly into 200 mL of crushed ice/water with vigorous stirring.

  • Precipitation: A solid precipitate will form. Stir for 30 minutes to ensure full hydrolysis of the acid.

  • Isolation: Filter the solid under vacuum. Wash with saturated NaHCO3 (to remove unreacted acid) and then water.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 75–85%.

    • Appearance: White to pale yellow needles.

Protocol B: Controlled Demethylation (Activation Step)

Rationale: To functionalize the scaffold, the methoxy group must be converted to a hydroxyl group.[3] Boron Tribromide (BBr3) is the preferred reagent over HBr/AcOH because it operates at lower temperatures, preserving sensitive ring motifs [5].

Safety Warning: BBr3 reacts violently with moisture. Use strictly anhydrous conditions.

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck flask under Argon atmosphere. Dissolve this compound (5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr3 (1M in DCM, 15 mmol, 3.0 eq) dropwise over 20 minutes.

    • Note: A color change (often to yellow/orange) indicates complex formation.

  • Warming: Allow the reaction to warm to RT slowly and stir overnight (12–16 h).

  • Quench: Cool back to 0°C. Add Methanol (5 mL) dropwise very slowly to quench excess BBr3. (Caution: Exothermic/Fuming).

  • Workup: Dilute with DCM (50 mL) and wash with water (2 x 50 mL) and Brine (50 mL).

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

  • Product: 3-Hydroxyxanthone (typically >90% purity, no column required).

Protocol C: Synthesis of Novel Triazole-Xanthone Hybrids

Rationale: This protocol demonstrates the "Building Block" utility. We create a "Click-ready" xanthone by O-alkylation with propargyl bromide, then fuse a triazole ring. Triazole-xanthone hybrids have shown superior anticancer potency compared to the parent scaffold [6].

Part 1: O-Propargylation

  • Dissolve 3-hydroxyxanthone (1 eq) in dry Acetone.

  • Add K2CO3 (2.0 eq) and Propargyl bromide (1.2 eq).

  • Reflux for 6–8 hours.

  • Filter inorganic salts; concentrate filtrate to obtain 3-(prop-2-yn-1-yloxy)-9H-xanthen-9-one .

Part 2: Click Chemistry (CuAAC)

  • Dissolve the propargylated xanthone (1 eq) and an organic azide (R-N3, 1.1 eq) in t-BuOH:H2O (1:1).

  • Add CuSO4·5H2O (10 mol%) and Sodium Ascorbate (20 mol%).

  • Stir at RT for 12 hours.

  • Result: A 1,2,3-triazole ring linked to the xanthone core.

Biological Activity & SAR Data

Modifications at the C3 position significantly alter biological profiles. The table below summarizes the Structure-Activity Relationship (SAR) trends for 3-substituted xanthones against MCF-7 (Breast Cancer) cell lines [1][6].

Compound DerivativeSubstituent at C3IC50 (µM)Mechanism of Action
This compound -OCH3> 50Weak DNA intercalation
3-Hydroxyxanthone -OH25.4Radical scavenging / Weak cytotoxicity
3-Amino-alkyl -O-(CH2)n-NR24.2Topoisomerase II Inhibition
Triazole-Hybrid -O-CH2-Triazole-R0.85 Dual Topo II / Kinase Inhibition

Table 1: Comparative potency of xanthone derivatives. Note the drastic potency increase upon heterocyclic fusion (Triazole).

Mechanism of Action Visualization

The enhanced activity of the heterocyclic derivatives (Protocol C) is hypothesized to stem from a dual-binding mode: the xanthone core intercalates into DNA, while the pendant heterocycle occupies the minor groove or ATP-binding pockets of kinases.

MOA Drug 3-Substituted Xanthone Target1 DNA Intercalation (Planar Core) Drug->Target1 Pi-Stacking Target2 Kinase Pocket (Heterocyclic Side Chain) Drug->Target2 H-Bonding Effect Apoptosis / Cell Death Target1->Effect Replication Block Target2->Effect Signaling Arrest

Figure 2: Dual-mechanism pathway for novel xanthone-heterocycle hybrids.

Troubleshooting & QC

  • Incomplete Demethylation: If TLC shows starting material after 16h with BBr3, refluxing is not recommended as it may cleave the ether bond at position 9 (ring opening). Instead, add another 1.0 eq of BBr3 at 0°C.

  • Solubility: Xanthones are poorly soluble in non-polar solvents. For NMR, use DMSO-d6 or TFA-d if CDCl3 fails.

  • Agglomeration during Workup: When quenching BBr3, aluminum/boron salts can form sticky emulsions. Use Rochelle’s salt (Potassium sodium tartrate) solution during the aqueous wash to solubilize these salts [5].

References

  • Wezeman, T., & Masters, K. (2015).[4][5] Xanthones are Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.[4][5] Available at: [Link]

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2018). General procedure for synthesis of hydroxyxanthone compounds. Available at: [Link]

  • Chem-Station. (2024).[7] O-Demethylation Protocols: BBr3 vs AlCl3. Available at: [Link]

  • MDPI. (2020). Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available at: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Investigating 3-Methoxyxanthone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Xanthones are a class of heterocyclic compounds recognized for their wide-ranging pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] Specifically, methoxy-substituted xanthones have demonstrated significant potential as therapeutic agents, exhibiting potent biological effects in various preclinical studies.[3][4] This guide provides a comprehensive framework of in vitro and in vivo experimental models designed to rigorously evaluate the biological activities of 3-methoxyxanthone. We offer detailed, step-by-step protocols for key assays, explain the scientific rationale behind experimental choices, and provide frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of this compound.

Introduction: The Scientific Rationale for Investigating this compound

The xanthone scaffold is a privileged structure in medicinal chemistry. Derivatives, particularly those with methoxy and hydroxy substitutions, have been shown to modulate critical cellular pathways involved in disease pathogenesis. For instance, compounds like 1-carbaldehyde-3,4-dimethoxyxanthone have shown potent tumor cell growth inhibition[3], while 1,7-dihydroxy-3,4-dimethoxyxanthone exhibits anti-inflammatory effects by modulating macrophage polarization.[5] Furthermore, studies on 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone have elucidated its mechanism in reducing inflammatory mediators by targeting NF-κB and MAPK signaling pathways.[6]

Given the established bioactivity of structurally similar compounds, this compound represents a compelling candidate for investigation. This guide outlines a logical, tiered approach to its characterization, beginning with fundamental in vitro assays to establish a biological activity profile and progressing to more complex in vivo models to validate these findings in a physiological context.

Foundational Analysis: Physicochemical Properties

Before initiating biological assays, it is critical to understand the fundamental properties of this compound. This ensures accurate and reproducible results.

  • Solubility: Determine the solubility in common solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, cell culture media). This is crucial for preparing stock solutions and ensuring the compound does not precipitate in assays.

  • Stability: Assess the stability of the compound in solution under experimental conditions (e.g., 37°C, 5% CO₂). Degradation can lead to an underestimation of potency.

  • Purity: Confirm the purity of the compound using analytical techniques such as HPLC. A validated HPLC method for xanthone and this compound has been previously established, providing a strong starting point.[7]

In Vitro Experimental Models: Mechanistic & Potency Assessment

In vitro assays are essential for initial screening, determining cytotoxic and sub-toxic concentration ranges, and elucidating potential mechanisms of action.

Cell Viability and Cytotoxicity: The MTT Assay

Causality: The first step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability and proliferation rate.[8][9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for defining the compound's potency and selecting appropriate, non-toxic concentrations for subsequent mechanistic assays.

Protocol: MTT Cell Proliferation Assay [9][10][11]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values of this compound

Cell Line Type IC50 (µM) after 48h
RAW 264.7 Murine Macrophage Experimental Data
THP-1 Human Monocyte Experimental Data
MCF-7 Human Breast Cancer Experimental Data
PC-3 Human Prostate Cancer Experimental Data
HT-29 Human Colon Cancer Experimental Data

| Vero | Normal Kidney Epithelial | Experimental Data |

Note: A panel of cancer cell lines and a normal cell line (e.g., Vero) is recommended to assess both anticancer potential and general cytotoxicity.

Anti-Inflammatory Activity

Causality: Chronic inflammation is a key driver of many diseases. Macrophages are central players in the inflammatory response. By stimulating them with lipopolysaccharide (LPS), a component of bacterial cell walls, we can create a robust in vitro model of inflammation. This allows us to test whether this compound can suppress the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Protocol: Nitric Oxide (NO) Measurement via Griess Assay [12][13][14]

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells (cells only, cells + LPS, cells + compound only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add your collected supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.[12]

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Absorbance Reading: Measure the absorbance at 540-550 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Protocol: Pro-Inflammatory Cytokine Measurement via ELISA [15][16][17]

  • Sample Collection: Use the same culture supernatants collected for the Griess assay.

  • ELISA Procedure: Perform a sandwich ELISA for key cytokines like TNF-α, IL-6, and IL-1β using commercially available kits.

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add standards and culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.

    • Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentrations based on the standard curve.

Workflow and Pathway Visualization

G cluster_0 In Vitro Inflammation Workflow cluster_1 Downstream Analysis A Seed RAW 264.7 Cells (96-well plate) B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate 24h C->D E Collect Supernatant D->E H Cell Pellet for Western Blot D->H F Griess Assay (Measure NO) E->F G ELISA (Measure Cytokines TNF-α, IL-6) E->G

Caption: Workflow for in vitro anti-inflammatory assays.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK_Pathway->Nucleus IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Compound This compound Compound->MAPK_Pathway Compound->IKK

Caption: Potential inhibition of NF-κB and MAPK pathways.

Antioxidant Activity

Causality: Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and disease. The DPPH assay is a simple and rapid method to assess the free radical scavenging ability of a compound, providing a measure of its direct antioxidant potential.[18]

Protocol: DPPH Radical Scavenging Assay [18][19]

  • Reagent Preparation: Prepare a stock solution of this compound in methanol or ethanol. Prepare a solution of DPPH (e.g., 100 µg/mL) in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound. Include a positive control (e.g., Ascorbic acid) and a blank (solvent only).

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

In Vivo Experimental Models: Efficacy & Systemic Response

In vivo models are indispensable for evaluating a compound's efficacy, safety, and pharmacokinetics in a complex biological system.[20][21] All animal experiments must be conducted in accordance with institutional and national ethical guidelines.

Acute Anti-Inflammatory Model: LPS-Induced Systemic Inflammation

Causality: This model mimics the systemic inflammatory response seen in sepsis. Injecting mice with LPS triggers a massive release of pro-inflammatory cytokines into the bloodstream.[22] It is a robust and highly reproducible model to assess the ability of an anti-inflammatory agent to suppress this "cytokine storm" in vivo.

Protocol: LPS-Induced Inflammation in Mice [23]

  • Animals: Use male C57BL/6 or BALB/c mice (8-10 weeks old). Allow them to acclimatize for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, LPS + Vehicle, LPS + this compound (multiple doses), LPS + Dexamethasone (positive control).

  • Treatment: Administer this compound or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.)) 1 hour before the LPS challenge.

  • Inflammation Induction: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • Sample Collection: At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under terminal anesthesia.

  • Analysis: Process the blood to obtain serum. Analyze serum levels of TNF-α, IL-6, and other cytokines using ELISA. Tissues (e.g., lung, liver) can also be collected for histological analysis or gene expression studies.

G cluster_workflow In Vivo LPS Model Workflow A Acclimatize Mice (1 week) B Group Animals (n=6-8/group) A->B C Administer Compound (p.o. or i.p.) B->C D Inject LPS (i.p.) (1 hour post-treatment) C->D E Collect Blood & Tissues (e.g., 6 hours post-LPS) D->E F Analyze Serum Cytokines (ELISA) E->F

Caption: Workflow for the in vivo LPS-induced inflammation model.

Anticancer Model: Cell Line-Derived Xenograft (CDX)

Causality: The CDX model is a foundational tool in oncology research to evaluate a compound's ability to inhibit tumor growth in vivo.[24][25] Human cancer cells, selected based on in vitro sensitivity, are implanted into immunodeficient mice, allowing the formation of a human tumor that can be monitored and treated.

Protocol: Subcutaneous CDX Model in Mice [20][26]

  • Animals: Use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of the human tumor cells.

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel/PBS) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle Control, this compound (multiple doses), Positive Control (standard-of-care chemotherapeutic).

  • Dosing: Administer treatment daily (or as determined by PK studies) via the appropriate route. Monitor animal body weight as a measure of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

G A Implant Cancer Cells (Subcutaneous) in Immunodeficient Mice B Monitor Tumor Growth (wait until ~150 mm³) A->B C Randomize into Treatment Groups B->C D Daily Dosing & Monitoring (Tumor Volume, Body Weight) C->D E Endpoint (e.g., Day 21) D->E F Excise Tumors & Perform Ex Vivo Analysis E->F

Caption: Workflow for an in vivo anticancer xenograft study.

Conclusion and Future Directions

This guide provides a foundational yet comprehensive suite of protocols to systematically evaluate the biological properties of this compound. The data generated from the in vitro assays will establish its cytotoxic profile and offer insights into its anti-inflammatory, and antioxidant potential, including possible mechanisms of action. Positive results from these initial screens provide a strong rationale for progressing to in vivo models. The animal studies described will then serve to validate these findings in a complex physiological system, providing crucial data on efficacy and systemic response. Successful outcomes from these studies would position this compound as a promising lead compound for further preclinical development.

References

  • MTT Assay Protocol. (n.d.). [Source Not Available].
  • Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Nuvisan. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual. Dojindo. Retrieved from [Link]

  • Kalyanaraman, B., et al. (n.d.). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. PMC. Retrieved from [Link]

  • Kim, J. E., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. PMC. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Nuvisan. Retrieved from [Link]

  • Sachdeva, N., et al. (n.d.). Single Cells' Cytokine Secretion Measurement by ELISPOT and ELISA Protocol. [Source Not Available].
  • Horton, T. (1994). MTT Cell Assay Protocol. [Source Not Available].
  • Biocompare. (2025). In Vivo Models. Biocompare. Retrieved from [Link]

  • Pinto, M., et al. (2021). Effect of 1-Carbaldehyde-3,4-dimethoxyxanthone on Prostate and HPV-18 Positive Cervical Cancer Cell Lines and on Human THP-1 Macrophages. PMC. Retrieved from [Link]

  • dos Santos, G. G., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PMC. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Inflammation and Immunology Models. Sygnature Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Charles River Laboratories. Retrieved from [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Crown Bioscience. Retrieved from [Link]

  • Li, H., et al. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. PubMed. Retrieved from [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. Crown Bioscience. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway. PMC. Retrieved from [Link]

  • Kaennakam, S., et al. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. PMC. Retrieved from [Link]

  • Auran, D., et al. (n.d.). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PMC. Retrieved from [Link]

  • National Cancer Institute. (2020). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. NCBI. Retrieved from [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. Assay Genie. Retrieved from [Link]

  • Zuo, J., et al. (2025). Anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone through inhibition of M1-phenotype macrophages via arginine/mitochondrial axis. ResearchGate. Retrieved from [Link]

  • Tan, S. K., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Source Not Available].
  • ResearchGate. (n.d.). Cytotoxic effect of 1-carbaldehyde-3,4-dimethoxyxanthone (xanthone 1). ResearchGate. Retrieved from [Link]

  • Singh, S. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. Retrieved from [Link]

  • Zuo, J., et al. (n.d.). Anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone through inhibition of M1-phenotype macrophages via arginine/mitochondrial axis. OUCI. Retrieved from [Link]

  • ResearchGate. (2022). 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy- benzophenone via Microwave-Assisted Annulation. ResearchGate. Retrieved from [Link]

  • Garcês, A., et al. (2003). A validated HPLC method for the assay of xanthone and this compound in PLGA nanocapsules. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antioxidant Activity of 3-Methoxyflavones. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Xanthone Derivatives: New Insights in Biological Activities. ResearchGate. Retrieved from [Link]

  • Nakao, K., et al. (n.d.). Synthesis and anti-inflammatory effects of xanthone derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Analgesic and Anti-Inflammatory Activities of the 2,8-Dihydroxy-1,6-Dimethoxyxanthone from Haploclathra paniculata (Mart) Benth (Guttiferae). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxyxanthone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: XAN-SYN-003 Subject: Improving Yield and Purity in 3-Methoxyxanthone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

User Query: "My yields are low (<30%), and I am seeing significant tar formation and demethylated by-products. How do I optimize this?"

Technical Diagnosis: The synthesis of this compound involves the condensation of a salicylic acid derivative with a phenol (specifically 3-methoxyphenol or resorcinol monomethyl ether). Low yields are typically caused by three factors:

  • Demethylation: Harsh Lewis acids (e.g.,

    
    ) or excessive heat cleave the methoxy ether bond, reverting the product to 3-hydroxyxanthone.
    
  • Regioisomer Formation: 3-methoxyphenol has multiple nucleophilic sites, leading to inseparable isomeric mixtures (1-methoxy vs. 3-methoxy).

  • Polymerization (Tars): The classic Grover-Shah-Shah (GSS) method (

    
    ) often requires high temperatures that promote polymerization of electron-rich phenols.
    

Recommended Strategy: Switch from the GSS method to the Eaton’s Reagent (


) Protocol . This method operates at lower temperatures (80°C), is less acidic than 

, and significantly reduces tar formation while preserving the methoxy group.

Interactive Troubleshooting Guide

Issue 1: "I am getting a mixture of products that I cannot separate."

Root Cause: Direct condensation of salicylic acid and 3-methoxyphenol yields both the ortho-cyclized (1-methoxyxanthone) and para-cyclized (this compound) products due to competing nucleophilic sites.

Solution: The Benzophenone Isolation Route (Two-Step) Instead of a "one-pot" synthesis, you must isolate the intermediate benzophenone to purify the regioisomer before cyclization.

  • Step 1: Condense Salicylic Acid + 3-Methoxyphenol using Eaton's Reagent at 40°C (mild heat). This stops the reaction at the benzophenone stage (2-hydroxy-4-methoxybenzophenone).

  • Step 2: Recrystallize the benzophenone to remove the unwanted isomer.

  • Step 3: Cyclize the pure benzophenone using basic conditions or mild acid to form pure this compound.

Issue 2: "My product is turning into a phenol (3-hydroxyxanthone)."

Root Cause: Ether cleavage. You are likely using


 or refluxing in 

for too long. Methoxy groups are labile under strong Lewis acidic conditions.

Solution:

  • Replace Catalyst: Use Eaton’s Reagent (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     in Methanesulfonic acid).[1][2] It acts as a dehydrating agent rather than a harsh Lewis acid.
    
  • Temperature Control: Do not exceed 80°C . The thermodynamic threshold for ether cleavage in this system is typically >100°C.

Issue 3: "The reaction mixture is a black tar."

Root Cause: Oxidative polymerization of the electron-rich phenolic ring, common with


 at high temperatures.

Solution:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.[3]

  • Quench Protocol: Pour the reaction mixture into ice-water with vigorous stirring. Do not neutralize immediately with strong base, as this can generate heat and degrade the product.

Optimized Experimental Protocols

Protocol A: High-Yield Eaton’s Reagent Method (Direct)

Best for: Rapid synthesis when minor isomer impurities are acceptable or separable by HPLC.

Reagents:

  • Salicylic Acid (1.0 eq)[2]

  • 3-Methoxyphenol (1.0 eq)

  • Eaton’s Reagent (Commercial 7.7 wt%

    
     in 
    
    
    
    ) – 5 mL per mmol of substrate.

Procedure:

  • Setup: Charge a flame-dried Schlenk tube with Salicylic Acid and 3-Methoxyphenol under Argon.

  • Addition: Add Eaton’s Reagent. The mixture will form a slurry.

  • Reaction: Heat to 80°C for 2 hours . Note: Monitor by TLC. If the benzophenone intermediate persists, extend time, but do not increase temp.

  • Work-up: Cool to room temperature. Pour slowly into crushed ice (10x volume). Stir for 30 minutes until a solid precipitate forms.

  • Isolation: Filter the solid. Wash with water (3x) and cold bicarbonate solution (to remove unreacted acid).

  • Purification: Recrystallize from Ethanol/Water (80:20) .

Protocol B: Benzophenone Intermediate Method (High Purity)

Best for: Pharmaceutical grade requirements where regioselectivity is critical.

Workflow Table:

StepReactantsConditionsCheckpoint
1. Acylation Salicylic Acid + 3-Methoxyphenol + Eaton's Rgt40°C, 3 hrsTarget: 2-Hydroxy-4-methoxybenzophenone.
2. Isolation --Ice quench, FilterIsolate solid benzophenone. Purify by recrystallization (Benzene/Pet Ether).
3. Cyclization Purified Benzophenone180°C (Thermal) or dilute NaOH (Reflux)Target: this compound.

Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathways for optimizing yield.

XanthoneSynthesis Start Start: Salicylic Acid + 3-Methoxyphenol Method_GSS Method: GSS (ZnCl2 / POCl3) Start->Method_GSS Traditional Method_Eatons Method: Eaton's Reagent (P2O5 / MsOH) Start->Method_Eatons Recommended Outcome_Tar Outcome: Low Yield / Tars Method_GSS->Outcome_Tar High Temp (>100°C) Path_Direct Direct Cyclization (One-Pot) Method_Eatons->Path_Direct Heat (80°C) Path_Stepwise Stepwise Isolation (High Purity Route) Method_Eatons->Path_Stepwise Mild Heat (40°C) Inter_Benzophenone Intermediate: 2-Hydroxy-4-methoxybenzophenone Outcome_Pure Outcome: Pure this compound (>85% Yield) Inter_Benzophenone->Outcome_Pure Thermal Cyclization Outcome_Mix Outcome: Isomeric Mixture (1-OMe + 3-OMe) Path_Direct->Outcome_Mix Regio-scrambling Path_Stepwise->Inter_Benzophenone Isolate & Purify

Figure 1: Decision matrix for this compound synthesis. The Green path (Eaton's Reagent / Stepwise) offers the highest probability of success.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the Eaton's reagent method? A: Yes. Microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times from hours to minutes (e.g., 5-10 mins at 180W). However, you must carefully control the temperature ceiling to prevent ether cleavage. Start with 1-minute intervals.

Q: Why do I see a spot for 3-hydroxyxanthone on my TLC? A: This indicates demethylation. If you are using Eaton's reagent, your reaction temperature is likely too high (>90°C). If you cannot lower the temperature without stalling the reaction, consider synthesizing 3-hydroxyxanthone intentionally and then re-methylating it using Dimethyl Sulfate (


) and 

in Acetone (Reflux 2h) for a quantitative conversion.

Q: What is the best solvent for recrystallizing this compound? A: A mixture of Ethanol and Water is the standard. Dissolve the crude solid in minimal boiling ethanol, then add hot water dropwise until turbidity persists. Cool slowly. If the product oils out, try Ethyl Acetate/Hexane .

References

  • Sousa, M. E., & Pinto, M. M. (2005).[4] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479.[4]

  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955).[2][5] Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones.[6] Journal of the Chemical Society, 3982-3985.[2] [2][5]

  • Yuanita, E., et al. (2025). Synthesis of 3,7-dihydroxyxanthone using Eaton's Catalyst and ZnCl2 via the MAOS Method.[7] Science and Technology Indonesia, 10(3), 753-758.[7]

  • Zou, Y., et al. (2004). Process for the production of substituted thioxanthones. US Patent Application 20040059133.

Sources

troubleshooting common issues in the HPLC analysis of 3-methoxyxanthone

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Status: Active Support Topic: Troubleshooting, Method Optimization, and FAQs

Introduction

Welcome to the technical support hub for 3-Methoxyxanthone (3-MeOXAN) analysis. As a xanthone derivative often isolated from Garcinia species or synthesized for pharmacological research, 3-MeOXAN presents specific chromatographic challenges due to its planar aromatic structure, lipophilicity (LogP ~3.6), and potential for isomer co-elution.

This guide moves beyond basic "textbook" advice. We focus on the causal mechanisms of failure—why your peaks tail, why your retention times drift, and how to separate this molecule from its structural isomers (e.g., 1-methoxyxanthone).

Part 1: Standard Method Parameters (Baseline)

Before troubleshooting, ensure your system matches these validated baseline conditions. Deviations here are the root cause of 60% of user tickets.

ParameterRecommended ConditionTechnical Rationale
Column C18 (End-capped), 5 µm, 4.6 x 250 mmHigh carbon load required for retention of lipophilic xanthones.
Mobile Phase MeOH : Water (90:10 v/v) or ACN : WaterHigh organic content is necessary due to poor aqueous solubility.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.
Detection UV @ 237 nm (Primary), 300-310 nm (Secondary)237 nm offers max sensitivity; >300 nm offers better selectivity against non-xanthone matrix.
Temperature 25°C - 30°CControls viscosity and mass transfer kinetics.

Part 2: Troubleshooting Guides (Q&A)

Category A: Peak Shape & Tailing Issues

Q: My this compound peak exhibits significant tailing (As > 1.5), even on a new C18 column. Why is this happening?

The Senior Scientist's Diagnosis: While this compound lacks an acidic phenol group (unlike 1-hydroxyxanthone), it possesses a carbonyl oxygen at the C9 position and an ether oxygen at C3. These are weak hydrogen bond acceptors.

  • The Cause: The tailing is likely driven by secondary silanol interactions .[1][2] Even on "end-capped" columns, residual acidic silanols (Si-OH) on the silica support can interact with the basic carbonyl oxygen of the xanthone core.

  • The Fix: You must suppress silanol ionization.[3]

    • Add an Acid Modifier: Add 0.1% Formic Acid or 1% Acetic Acid to the aqueous portion of your mobile phase. This lowers the pH to ~2.7-3.0, protonating the silanols (Si-OH rather than Si-O⁻) and reducing cation-exchange interactions.

    • Switch Column Chemistry: If a standard C18 fails, switch to a Polar-Embedded C18 or a Phenyl-Hexyl column. These phases shield the silica surface more effectively than standard alkyl chains.

Q: I see "fronting" peaks when injecting high concentrations. Is my column collapsing?

Diagnosis: Unlikely. This is a classic symptom of solubility mismatch or mass overload .

  • The Mechanism: this compound is highly lipophilic. If you dissolve your sample in 100% Acetonitrile or THF but inject it into a mobile phase that is 20% water, the analyte precipitates momentarily at the column head or travels faster than the mobile phase initially.

  • The Protocol:

    • Dissolve the sample in the mobile phase (e.g., 90:10 MeOH:Water) if possible.

    • If solubility is limited, reduce the injection volume (e.g., from 20 µL to 5 µL) to prevent "solvent slug" effects.

Category B: Selectivity & Isomer Separation

Q: I cannot separate this compound from 1-methoxyxanthone or the parent Xanthone. They co-elute.

The Senior Scientist's Diagnosis: This is a selectivity (


)  issue, not an efficiency (

) issue. These molecules differ only by the position of the methoxy group or its absence. Their hydrophobicity is nearly identical.

Experimental Workflow for Isomer Separation:

  • Change the Organic Modifier (The

    
    -
    
    
    
    Effect):
    • If using Acetonitrile (ACN), switch to Methanol (MeOH) .

    • Why? ACN is a dipole-dipole solvent. MeOH is a protic solvent. The methoxy group at position 3 is sterically accessible, while position 1 is shielded (hydrogen bonding with the carbonyl). MeOH solvates these regions differently, often altering elution order.

  • Leverage Phenyl Phases:

    • Switch from C18 to a Biphenyl or Phenyl-Hexyl column.

    • Why? Xanthones are planar aromatics. Phenyl phases engage in

      
      -
      
      
      
      interactions with the xanthone rings. The electron-donating methoxy group alters the electron density of the ring system. A Phenyl phase is far more sensitive to these electronic differences than a C18 phase (which only separates based on hydrophobicity).

Visualizing the Troubleshooting Logic:

TroubleshootingLogic Start Problem Detected IssueType Identify Symptom Start->IssueType CoElution Co-elution (Isomers) IssueType->CoElution Tailing Peak Tailing IssueType->Tailing Drift RT Drift IssueType->Drift CheckSolvent Current Solvent? CoElution->CheckSolvent CheckpH Mobile Phase pH? Tailing->CheckpH CheckTemp Column Oven Active? Drift->CheckTemp SwitchMeOH Switch ACN -> MeOH (Protic Selectivity) CheckSolvent->SwitchMeOH If ACN SwitchPhenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) CheckSolvent->SwitchPhenyl If MeOH fails AddAcid Add 0.1% Formic Acid (Suppress Silanols) CheckpH->AddAcid If Neutral Thermostat Set Temp 30°C CheckTemp->Thermostat

Caption: Logical decision tree for diagnosing common HPLC failures associated with xanthone derivatives.

Category C: Sensitivity & Detection

Q: My signal-to-noise ratio is poor. I am using 254 nm. What should I do?

The Senior Scientist's Diagnosis: 254 nm is a generic wavelength for aromatics, but it is rarely the maximum for xanthones.

  • Spectral Profile: this compound typically shows strong absorption bands around 230-240 nm (benzoid bands) and 300-340 nm (xanthone carbonyl/conjugation bands).

  • Action:

    • Run a Spectrum Scan: If you have a DAD (Diode Array Detector), extract the spectrum of your peak.

    • Target 237 nm: Literature confirms a maximum absorption (

      
      ) near 237 nm [1][2]. Switching from 254 nm to 237 nm can increase sensitivity by 2-5x.
      
    • Check the Reference Wavelength: Ensure your DAD reference wavelength is set to "Off" or 550 nm (far from the analyte absorption). If you set the reference at 360 nm, you might subtract actual signal, as xanthones can absorb up to 380 nm.

Part 3: Advanced Method Development Workflow

For researchers developing a new method for complex matrices (e.g., PLGA nanoparticles or plant extracts), follow this stepwise optimization cycle.

MethodDev Sample Sample Prep (Dissolve in MeOH) Scout Gradient Scouting 5% -> 100% B (20 min) Sample->Scout Eval Evaluate Separation Scout->Eval Eval->Scout Poor Res -> Change pH/Col Iso Optimize Isocratic (e.g., 90% MeOH) Eval->Iso Good Selectivity Final Validation (Linearity/Precision) Iso->Final

Caption: Stepwise optimization workflow for isolating this compound from complex matrices.

Recommended Gradient Protocol (Scouting)

Use this if the isocratic 90:10 method fails to separate matrix impurities.

Time (min)% Water (0.1% Formic Acid)% MethanolFlow Rate
0.040601.0 mL/min
15.05951.0 mL/min
20.05951.0 mL/min
21.040601.0 mL/min
25.040601.0 mL/min

Part 4: Physicochemical Reference Data

Use these values to justify your method modifications.

PropertyValueImplication for HPLC
Molecular Formula C₁₄H₁₀O₃MW = 226.23 g/mol
LogP (Octanol/Water) ~3.6 [3]Highly lipophilic. Requires high % organic mobile phase.
pKa Non-ionizable (Neutral pH)pH adjustment affects silanols, not the analyte itself.

237 nm, ~305 nmSet UV detector to 237 nm for quantification.

References

  • Teixeira, M., et al. (2003). A Validated HPLC Method for the Assay of Xanthone and this compound in PLGA Nanocapsules. Journal of Chromatographic Science, 41(7), 371–376.

  • Teixeira, M., et al. (2005). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. Journal of Chromatographic Science, 43(6).

  • PubChem. (n.d.).[4] this compound (Compound CID 77309).[4][5][6] National Center for Biotechnology Information.

Sources

strategies to enhance the stability of 3-methoxyxanthone in formulations

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Stability Enhancement Strategies[1][2]

Welcome to the 3-Methoxyxanthone (3-MX) Technical Support Hub . This guide is designed for formulation scientists and researchers encountering stability challenges with 3-MX. Unlike general polyphenols, 3-MX possesses a specific methoxy-substitution at the C3 position of the xanthone scaffold (9H-xanthen-9-one), which imparts unique lipophilicity (LogP ~3.[1][2]6) and photochemical properties.[1][2][3][4]

This guide addresses the three critical failure modes of 3-MX: Photodegradation , Oxidative Instability , and Aqueous Precipitation .

Part 1: Chemical Stability (Photolysis & Oxidation)[1]

User Query: "My 3-MX solution turns yellow/brown upon storage, and HPLC shows unidentified peaks eluting before the main compound. What is happening?"

Diagnosis: You are likely observing photo-oxidative degradation .[1][2] The xanthone core is a chromophore that absorbs UV/Vis light.[1] The C3-methoxy group, while chemically more stable than a hydroxyl group, acts as an electron-donating group (EDG), potentially increasing the electron density of the ring system and making it susceptible to singlet oxygen attack or photo-induced dimerization under high-energy light.[2]

Troubleshooting & Solutions:

IssueRoot CauseImmediate ActionLong-Term Formulation Strategy
New HPLC Peaks Photolysis (Photo-oxidation or Dimerization)Switch to amber glassware immediately. Eliminate fluorescent lighting in prep areas.Encapsulation: Use PLGA nanocapsules or Liposomes to shield the chromophore.Excipients: Add UV absorbers (e.g., Benzophenone-3) if topical.[1][2]
Discoloration Oxidation (Quinone formation)Purge headspace with Nitrogen (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) or Argon.[1]
Antioxidants: Incorporate ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Tocopherol (0.05-0.1%) or BHT.[1]
Assay Drop Hydrolysis (Rare for ethers, but possible at extreme pH)Check pH.[2] Maintain pH 5.0–7.0.Buffer Selection: Use Citrate or Phosphate buffers; avoid extreme alkaline conditions.[1][2]

Protocol 1: ICH Q1B-Compliant Photostability Stress Test Validate your formulation's light sensitivity before proceeding.[1][2]

  • Preparation: Prepare two sets of 3-MX samples (1 mg/mL in MeOH/Water).

    • Set A (Exposed): Clear quartz/glass vial.[1][2]

    • Set B (Dark Control): Wrapped tightly in aluminum foil.

  • Exposure: Place both sets in a photostability chamber.

    • Light Source: Cool White Fluorescent Lamp (Output similar to ISO 10977).

    • Duration: Expose until 1.2 million lux hours are reached (approx. 5-7 days).[1][2]

  • Analysis: Analyze via HPLC-UV (Detection: 237 nm or 244 nm).

  • Calculation: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Note: If degradation > 5%, light shielding is mandatory.[1]
    
Part 2: Physical Stability (Solubility & Crystallization)[1]

User Query: "I see fine needle-like precipitates in my aqueous buffer after 24 hours, even with 5% DMSO. How do I keep it in solution?"

Diagnosis: This is a thermodynamic solubility failure . 3-MX is highly lipophilic (LogP ~3.6).[1][2] Aqueous buffers create a high-energy interface that forces the hydrophobic 3-MX molecules to aggregate and crystallize to reduce free energy.[1][2] Co-solvents alone (like DMSO) are often insufficient because they can precipitate the drug upon dilution (the "crash-out" effect).

Troubleshooting & Solutions:

  • Strategy A: Cyclodextrin Complexation (Molecular Shielding) [1]

    • Mechanism:[1][2][4][5] The hydrophobic xanthone core enters the lipophilic cavity of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Cyclodextrin (
      
      
      
      -CD) or Hydroxypropyl-
      
      
      -Cyclodextrin (HP-
      
      
      -CD), while the hydrophilic exterior interacts with water.[1]
    • Recommendation: Use HP-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -CD  over parent 
      
      
      
      -CD due to higher water solubility and lower renal toxicity.[1]
  • Strategy B: Polymeric Nanocapsules (PLGA)

    • Mechanism:[1][2][4][5] Entrapment of 3-MX within a polymer matrix (Poly-D,L-lactide-co-glycolide) prevents crystal growth and Ostwald ripening.[1][2]

Protocol 2: Phase Solubility Study (Higuchi & Connors Method) Determine the exact amount of Cyclodextrin needed.

  • Setup: Add excess 3-MX (e.g., 10 mg) to vials containing increasing concentrations of HP-

    
    -CD (0, 5, 10, 15, 20 mM) in water.
    
  • Equilibrium: Shake at constant temperature (25°C) for 72 hours.

  • Filtration: Filter samples through a 0.45 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    m PVDF filter (do not use nylon, which binds xanthones).[1]
    
  • Quantification: Dilute and analyze filtrate by UV-Vis or HPLC.

  • Plot: Graph

    
     (M) vs. 
    
    
    
    (M).
    • Interpretation: A linear slope (Type ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) indicates 1:1 complexation.[1]
      
    • Calculation: Stability Constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) = 
      
      
      
      where
      
      
      is intrinsic solubility.[1]
Part 3: Advanced Formulation (PLGA Nanocapsules)

User Query: "I need a stable delivery system for in vivo studies. Simple solutions are not working."

Expert Insight: For 3-MX, PLGA nanocapsules are the gold standard for stability.[1][2] They protect the methoxy group from oxidation and prevent physical precipitation. The method below is adapted from validated protocols for xanthone derivatives (Teixeira et al., 2003).

Protocol 3: Interfacial Deposition of Preformed Polymer

  • Organic Phase (O):

    • Dissolve 3-MX (5 mg) , PLGA (50 mg) , and Sorbitan Monooleate (Span 80, 10 mg) in Acetone (25 mL) .

    • Why? Acetone is water-miscible, which is crucial for the "Ouzo effect" (spontaneous emulsification).[1][2]

  • Aqueous Phase (W):

    • Dissolve Polysorbate 80 (Tween 80, 50 mg) in Distilled Water (50 mL) .

  • Injection:

    • Inject the Organic Phase (O) into the Aqueous Phase (W) under moderate magnetic stirring.

    • Observation: The solution should instantly turn milky-white (Tyndall effect) as nanoparticles form.[1][2]

  • Solvent Removal:

    • Evaporate the acetone and concentrate the suspension using a rotary evaporator at 40°C under reduced pressure until volume is ~10 mL.

  • Storage: Store at 4°C. Do not freeze (unless cryoprotectant like Trehalose is added).

Visual Troubleshooting Guide

The following logic tree helps you distinguish between chemical degradation and physical instability.

StabilityTroubleshooting Start Start: Visual/HPLC Issue CheckColor Is there a color change? (Yellow -> Brown/Dark) Start->CheckColor CheckPurity Does HPLC show new peaks? CheckColor->CheckPurity Yes CheckPrecip Is there sediment/cloudiness? CheckColor->CheckPrecip No PhotoOx Diagnosis: Photo-Oxidation Action: Amber Glass + Antioxidants CheckPurity->PhotoOx Yes (Early eluting peaks) Hydrolysis Diagnosis: pH Instability Action: Adjust Buffer pH (5-7) CheckPurity->Hydrolysis Yes (Late eluting/Split peaks) Physical Diagnosis: Physical Instability (Crystallization) CheckPrecip->Physical Yes Solution: Add HP-Beta-CD Solution: Add HP-Beta-CD Physical->Solution: Add HP-Beta-CD Solution: PLGA Encapsulation Solution: PLGA Encapsulation Physical->Solution: PLGA Encapsulation

Figure 1: Decision matrix for diagnosing this compound instability. Use this flow to determine if your failure mode is chemical (red/yellow nodes) or physical (green node).

References
  • Teixeira, M., et al. (2003). A validated HPLC method for the assay of xanthone and this compound in PLGA nanocapsules.[6] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[1] Link

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.Link

  • Aisha, A. F., et al. (2012). Preparation and characterization of xanthone-loaded poly(D,L-lactide-co-glycolide) nanoparticles.[1][2] (Contextual reference for xanthone encapsulation). Link

Sources

methods for scaling up the production of 3-methoxyxanthone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 3-Methoxyxanthone Scale-Up Command Center . As a Senior Application Scientist, I have designed this technical support guide to move beyond basic recipes. Scaling up the synthesis of oxygenated xanthones—specifically this compound—requires strict control over electrophilic aromatic substitution regioselectivity, avoidance of ether cleavage (demethylation), and overcoming the profound aqueous insolubility of the final product during biological testing.

This guide provides self-validating protocols, mechanistic causality, and troubleshooting matrices to ensure your scale-up is robust, reproducible, and analytically sound.

Section 1: Mechanistic Blueprint & Process Flow

The most scalable and economically viable route to this compound relies on a two-phase approach: the formation of a benzophenone intermediate via Lewis acid-catalyzed acylation, followed by a base-promoted intramolecular cyclization[1].

ScaleUpWorkflow A Phase 1: Precursor Assembly (Phenol + Benzoic Acid Deriv.) B Phase 2: Acylation Catalyst: BF3·OEt2 (85°C) A->B Anhydrous Conditions C Intermediate: Benzophenone Derivative B->C Electrophilic Aromatic Substitution D Phase 3: Intramolecular Cyclization Reagents: KOH / H2O (100°C) C->D Base-Promoted SNAr E Crude this compound (Pre-crystallization) D->E Precipitation & Filtration F Phase 4: Nanocapsule Formulation (PLGA / Solvent Displacement) E->F For Aqueous Bioassays G Final Product: Bioavailable this compound F->G Quality Control (DLS/Zeta)

Mechanistic workflow for the synthesis and formulation of this compound.

Section 2: Self-Validating Scale-Up Protocols

Protocol A: Lewis Acid-Mediated Acylation (Benzophenone Intermediate)

Objective: Synthesize the benzophenone intermediate without cleaving the crucial 3-methoxy ether group.

  • Preparation: In a flame-dried, multi-neck reactor under inert N₂ atmosphere, dissolve 1.0 eq of the methoxyphenol derivative and 1.1 eq of 2-iodobenzoyl chloride in anhydrous solvent.

  • Catalysis: Dropwise, add 1.5 eq of boron trifluoride diethyl etherate (BF₃·OEt₂).

    • Causality: We specifically select BF₃·OEt₂ over harsher Lewis acids like AlCl₃ or BBr₃. Stronger Lewis acids at elevated temperatures will coordinate with the methoxy oxygen, leading to irreversible demethylation and the formation of a hydroxyxanthone byproduct[1].

  • Heating: Elevate the temperature to 85 °C and maintain for 3 hours[1].

  • Validation Checkpoint (Self-Validating System): Withdraw a 0.1 mL aliquot, quench in ice water, and extract with EtOAc. TLC (Hexane:EtOAc 4:1) must show complete consumption of the phenol precursor and the appearance of a new, highly UV-active benzophenone spot. If the precursor persists, the BF₃·OEt₂ has likely hydrolyzed due to moisture ingress; the system must be rigorously dried.

Protocol B: Base-Promoted Intramolecular Cyclization

Objective: Close the pyrone ring via nucleophilic aromatic substitution to form the xanthone core.

  • Reaction Setup: Transfer the isolated benzophenone intermediate to a reactor. Add a solution of KOH in water (approx. 20% w/v).

  • Cyclization: Heat the mixture to 100 °C under vigorous mechanical stirring for 6 hours[1].

    • Causality: The strong base deprotonates the phenolic hydroxyl, generating a highly nucleophilic phenoxide ion. The high temperature provides the activation energy required for the intramolecular displacement of the ortho-halide (iodide/chloride), closing the dibenzo-γ-pyrone ring.

  • Validation Checkpoint (Self-Validating System): The reaction mixture will transition from a heterogeneous suspension to a deep-colored solution. Upon completion, cool the reactor to 5 °C and slowly acidify with 2M HCl to pH 2. A massive precipitation of crude this compound validates successful cyclization. Filter and wash with distilled water until the filtrate is pH neutral.

Protocol C: PLGA Nanocapsule Formulation for Biological Assays

Objective: Overcome the poor aqueous solubility of this compound for in vitro and in vivo drug development assays.

  • Organic Phase: Dissolve 50 mg of poly(DL-lactide-co-glycolide) (PLGA) and 100 mg of soybean lecithin in 10 mL of acetone. Dissolve the purified this compound in 0.6 mL of Myritol 318, then combine with the acetonic solution[2].

  • Aqueous Phase: Prepare 20 mL of an aqueous solution containing 0.5% (w/v) Pluronic F-68.

  • Solvent Displacement: Pour the organic phase into the aqueous phase under moderate magnetic stirring.

    • Causality: The rapid diffusion of acetone into the aqueous phase causes the PLGA to precipitate at the oil/water interface, encapsulating the Myritol/xanthone core into a nanoreservoir system[2].

  • Validation Checkpoint (Self-Validating System): Evaporate the acetone under reduced pressure. Analyze the dispersion via Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse population with a mean diameter of 300 nm, a polydispersity index (PI) < 0.1, and a negative zeta potential ( -36 mV)[2].

Section 3: Process Analytics & Yield Optimization

To assist in route selection, the following table summarizes the quantitative data and operational parameters of various synthetic strategies for xanthone derivatives.

Synthetic ApproachCatalyst / ReagentsReaction Temp (°C)Average Yield (%)Mechanistic Advantage for Scale-Up
Asahina-Tanase (Acylation/Cyclization) BF₃·OEt₂ / KOH85 °C / 100 °C70 - 85%Mild Lewis acidity preserves the 3-methoxy group; highly scalable in standard glass-lined reactors[1][3].
Aryne Annulation (Coupling) CsF / Silylaryl triflate65 °C60 - 75%One-step synthesis from salicylates and aryne precursors; excellent regioselectivity under mild conditions[4].
Ullmann Condensation Cu powder / K₂CO₃200 °C40 - 55%Utilizes inexpensive reagents, but harsh thermal conditions often lead to product degradation and lower purity.

Section 4: Troubleshooting Matrix & FAQs

Q: During the acylation step, I am observing significant formation of a desmethylated byproduct (e.g., 1,3-dihydroxyxanthone instead of the methoxy derivative). How can I prevent this? A: Demethylation (ether cleavage) is a classic side reaction when using aggressive Lewis acids (like AlCl₃) at temperatures above 50 °C. To maintain the structural integrity of the 3-methoxy group, you must switch to a milder Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) and strictly control the reaction temperature to not exceed 85 °C[1].

Q: The intramolecular cyclization of the benzophenone intermediate is stalling at 50-60% conversion. What is the limiting factor? A: Stalled cyclization in base-promoted aqueous systems (e.g., KOH/H₂O) is almost always a mass-transfer limitation due to the profound hydrophobicity of the benzophenone intermediate[1]. If scaling up from a 50 mL flask to a 5 L reactor, magnetic stirring is insufficient. You must use an overhead mechanical stirrer with a pitched-blade turbine. Alternatively, introducing a phase-transfer catalyst (PTC) or a small volume of DMSO can increase the local concentration of the phenoxide ion at the reaction interface.

Q: We want to explore a one-pot synthesis to reduce downstream processing time. Is there a viable alternative to the two-step benzophenone route? A: Yes. You can utilize an aryne annulation strategy. By coupling a substituted benzoate (salicylate) with an aryne precursor (silylaryl triflate) in the presence of 4 equivalents of Cesium Fluoride (CsF) in THF at 65 °C for 24 hours, you can achieve a one-step synthesis of the xanthone core[4]. This method bypasses the benzophenone intermediate entirely, though the silylaryl triflate precursors are more expensive at scale.

Q: Our biological team is reporting inconsistent IC₅₀ values during in vitro assays because the this compound is precipitating out of the culture media. How do we fix this? A: Do not rely on high concentrations of DMSO, as it causes cellular toxicity and skews assay results. Instead, formulate the this compound into PLGA nanocapsules. By dissolving the compound in an oil core (Myritol 318) and using the interfacial polymer deposition technique, you can create stable nanocapsules with an incorporation efficiency of >77%. This nanoreservoir system prevents precipitation and ensures consistent, controlled release of the drug to the cells[2].

References

  • Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors Source: National Institutes of Health (NIH) / Pharmaceuticals URL:[Link]

  • Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates Source: National Institutes of Health (NIH) / J Org Chem. URL:[Link]

  • Development and characterization of PLGA nanospheres and nanocapsules containing xanthone and this compound Source: Ovid / European Journal of Pharmaceutics and Biopharmaceutics URL:[Link]

Sources

resolving peak tailing and broadening in 3-methoxyxanthone chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Tailing vs. Broadening

Before attempting a fix, you must distinguish between chemical asymmetry (tailing) and physical dispersion (broadening). These are distinct phenomena with different root causes.

Visual Diagnostic Workflow

Use the following logic tree to categorize your issue.

DiagnosticTree Start Start: Distorted Peak Calc Calculate Tailing Factor (Tf) @ 5% Peak Height Start->Calc Decision Is Tf > 1.5? Calc->Decision Tailing Diagnosis: PEAK TAILING (Chemical Interaction) Decision->Tailing Yes Broadening Diagnosis: PEAK BROADENING (Physical/Kinetic Issue) Decision->Broadening No (Symmetrical but Wide) T1 Cause: Silanol Interactions Tailing->T1 Common T2 Cause: Column Void/Bed Collapse Tailing->T2 If sudden onset B1 Cause: Solvent Mismatch (Strong Solvent Effect) Broadening->B1 Early eluting peaks B2 Cause: System Dead Volume Broadening->B2 All peaks affected

Figure 1: Diagnostic logic flow for identifying the root cause of peak distortion.

Module A: Resolving Peak Tailing (Chemical Interactions)

The Issue: 3-Methoxyxanthone is a neutral, hydrophobic molecule (LogP ~3.[1]6) [1]. Unlike alkaloids (e.g., caffeine), it lacks basic nitrogen atoms. However, users often observe tailing on older silica columns.

The Mechanism: Even without basic groups, the xanthone carbonyl oxygen and the methoxy ether oxygen act as Lewis bases (Hydrogen Bond Acceptors). They interact with isolated, acidic silanol groups (Si-OH) on the stationary phase surface.[1] This secondary interaction delays a portion of the analyte population, creating a "tail."[2]

The Solution: Silanol Suppression

To resolve this, we must suppress the ionization of surface silanols or sterically hinder access to them.

ParameterRecommended AdjustmentScientific Rationale
Mobile Phase Modifier Add 0.1% Formic Acid or 1% Acetic Acid Lowers pH to ~2.[1]7. At this pH, residual silanols (pKa ~4.5–5.[1]0) are protonated (neutral) and cannot engage in strong polar interactions [2].
Stationary Phase Switch to High-Purity, End-Capped C18 "End-capping" reacts free silanols with small silylating agents (e.g., trimethylchlorosilane), physically blocking the xanthone from interacting with the silica surface [3].[1]
Temperature Increase to 35°C - 40°C Higher temperature increases mass transfer kinetics and reduces the enthalpy of adsorption on silanol sites, sharpening the peak.
Diagram: The Silanol Interaction Mechanism

Interaction cluster_fix The Fix (Acid Modifier) Silica Silica Surface (Stationary Phase) Silanol Free Silanol (Si-OH) (Acidic Site) Silica->Silanol Interaction Hydrogen Bond (Secondary Retention) Silanol->Interaction Xanthone This compound (Carbonyl Oxygen) Xanthone->Interaction Tail Result: Peak Tailing Interaction->Tail Acid H+ (Formic Acid) NeutralSilanol Si-OH (Protonated) Acid->NeutralSilanol Suppresses Ionization

Figure 2: Mechanism of secondary interactions causing tailing and the role of acid modifiers.

Module B: Resolving Peak Broadening (Solvent Effects)

The Issue: The peak is symmetrical but unacceptably wide (low efficiency), or splits into a "doublet."

The Mechanism: this compound has poor water solubility.[1] Researchers often dissolve the sample in 100% THF, DMSO, or Methanol to ensure solubility. When this "strong" solvent plug enters a mobile phase with high water content (e.g., 50% Water), the analyte precipitates microscopically or travels faster than the mobile phase at the column head. This is the "Strong Solvent Effect" [4].

Protocol: Solvent Matching

Objective: Ensure the sample solvent strength is


 the initial mobile phase strength.

Step-by-Step Correction:

  • Dissolve Stock: Dissolve this compound in a minimal volume of Methanol or DMSO (e.g., 1 mg/mL).[1]

  • Dilute: Immediately dilute this stock 1:10 with the initial mobile phase (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).

  • Check: Ensure no visible precipitation.[1]

  • Inject: Inject the diluted sample.

Troubleshooting Matrix for Broadening:

SymptomProbable CauseCorrective Action
Broad, Split Peak Injection solvent too strong (e.g., 100% ACN).[1]Dilute sample with water/buffer to match mobile phase.[1]
Broad, Symmetrical Extra-column volume (tubing/fittings).Replace standard tubing (0.010" ID) with narrow-bore (0.005" ID) red PEEK tubing.[1]
Broad, Fronting Column Overload.Reduce injection volume (e.g., from 10 µL to 2 µL) or concentration.

Standardized Experimental Protocol

Use this validated set of conditions as a baseline to eliminate method variables.

Method Reference: Adapted from validated protocols for xanthone analysis [1, 5].

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 4.6 x 100 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (v/v).[1][3]

  • Isocratic Mode: 85% B / 15% A (Adjust B% based on retention needs; this compound elutes late).

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 237 nm (Max absorption) or 254 nm.[1]

  • Sample Diluent: Mobile Phase B : Mobile Phase A (85:15).

Frequently Asked Questions (FAQ)

Q: Can I use Phosphate Buffer instead of Formic Acid? A: Yes. A 20mM Phosphate buffer (pH 2.5–3.0) is excellent for suppressing silanols.[1] However, it is non-volatile , making it incompatible with LC-MS.[1] If you are using UV only, phosphate buffer often yields sharper peaks than formic acid due to higher ionic strength.

Q: My retention time is shifting between runs. Why? A: this compound is highly hydrophobic.[1] If your column is not fully equilibrated, retention will drift. Ensure you equilibrate the column with at least 10–15 column volumes of the mobile phase before the first injection.

Q: I see a small peak eluting just before this compound. Is it an impurity? A: It could be. However, if you are using a gradient, check if it is a "ghost peak" from the water source. If the peak area scales with equilibration time, it is likely a system contaminant, not a sample impurity.

References

  • M. L. C. da Silva et al. "A Validated HPLC Method for the Assay of Xanthone and this compound in PLGA Nanocapsules." Journal of Chromatographic Science, Vol 43, 2005.

  • Phenomenex Technical Guide. "How to Reduce Peak Tailing in HPLC." Phenomenex Blog, 2025.

  • Nagae, N. et al. "Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography."[1][6] ChromaNik Technologies, Pittcon 2009.[1][6]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Presentation, Page 15.

  • Aisha, A.F. et al. "HPLC Method for Separation of Xanthones."[1] Journal of Applied Pharmaceutical Science, 2013.

Sources

improving the efficiency of 3-methoxyxanthone extraction from plant material

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

Welcome to the Technical Support Center. This guide is designed for researchers encountering yield or purity issues when isolating 3-methoxyxanthone (C₁₄H₁₀O₃) .

Unlike poly-hydroxylated xanthones (e.g.,


-mangostin) or xanthone glycosides, this compound lacks free hydroxyl groups at the C-1 or C-8 positions (unless specifically referring to a derivative). This structural distinction renders it moderately lipophilic , a chemical property that dictates our extraction strategy. If you treat this molecule like a polar glycoside, your yields will suffer.

This guide moves beyond basic "cookbooks" to address the why and how of troubleshooting.

Diagnostic & Troubleshooting (Q&A)

Module A: Solubility & Solvent Systems

Q: I am using 100% Methanol for extraction, but my post-column purity is low. Why?

A: While methanol (MeOH) is an excellent "universal" solvent, it is too effective for this compound. It co-extracts highly polar glycosides, tannins, and sugars that complicate downstream chromatography.

  • The Mechanism: this compound has a methoxy group at C-3 and lacks the hydrogen-bonding capacity of poly-hydroxy xanthones. It prefers semi-polar solvents.

  • The Fix: Switch to a Gradient Polarity Extraction or a Liquid-Liquid Partition (LLP) strategy.

    • Crude Extract: Use EtOH (80%) or MeOH to get everything out of the cell matrix.

    • Enrichment: Resuspend the crude residue in water. Partition sequentially with n-Hexane (removes lipids/chlorophyll)

      
      Dichloromethane (DCM)  or Chloroform .
      
    • Target Phase: this compound will predominantly migrate into the DCM/Chloroform layer , leaving polar impurities in the water.

Q: My extract is dark green and oily. How do I clean this up before HPLC?

A: The green color indicates chlorophyll contamination, common when using DCM or Acetone directly on leaf/stem material.

  • Protocol: Perform a "Defatting" step.

    • Before extracting your target, macerate the plant powder in n-Hexane or Petroleum Ether for 4 hours. Discard this solvent (it contains waxes/chlorophyll).

    • Extract the remaining marc (solid residue) with your target solvent (DCM or Ethyl Acetate).

Module B: Efficiency & Yield (Advanced Techniques)

Q: Soxhlet extraction is taking 24 hours. Can I speed this up without degrading the xanthone?

  • Why UAE? Acoustic cavitation creates micro-jets that rupture plant cell walls, releasing the intracellular xanthones instantly.

  • Comparison Data:

ParameterSoxhlet (Traditional)UAE (Recommended)Microwave (MAE)
Time 12 - 24 Hours30 - 45 Minutes5 - 10 Minutes
Solvent Vol. High (150-200 mL/g)Low (10-20 mL/g)Very Low
Yield High (but slow)HighModerate (Risk of hotspots)
Selectivity LowModerateModerate

Q: I suspect my this compound is precipitating out during storage. How do I redissolve it?

A: this compound has poor solubility in cold methanol.

  • Immediate Fix: Dissolve in a mixture of DCM:MeOH (1:1) .

  • Storage: Store dry at -20°C. In solution, use DMSO for biological assays, but ensure the final concentration is <0.5% DMSO to avoid cytotoxicity in cell lines.

Validated Extraction Protocol

This protocol is optimized for Securidaca roots or stems but applies to other lignified plant materials.

Phase 1: Pre-treatment
  • Drying: Air-dry plant material in shade (UV light can degrade surface xanthones).

  • Comminution: Grind to a fine powder (mesh size 40–60). Note: Too fine (<80 mesh) causes filtration clogging; too coarse (>20 mesh) reduces surface area.

Phase 2: Ultrasound-Assisted Extraction (UAE)
  • Solvent: 80% Ethanol (aq).

  • Ratio: 1:20 (1g powder : 20mL solvent).

  • Settings: Frequency 40 kHz; Power 300W; Temp 45°C.

  • Duration: 3 cycles of 30 minutes. Filter between cycles and pool filtrates.[1]

Phase 3: Enrichment (The Critical Step)
  • Evaporate Ethanol under reduced pressure (Rotavap) at 45°C until a viscous aqueous slurry remains.

  • Wash 1: Add n-Hexane (1:1 v/v). Shake vigorously. Discard the Hexane layer (removes lipids).[1]

  • Extraction: Add Dichloromethane (DCM) (1:1 v/v). Shake. Collect the bottom organic layer. Repeat 3x.

  • Result: The DCM fraction contains the concentrated this compound.

Visualization of Workflows

Figure 1: Extraction & Isolation Logic Flow

Caption: Optimized workflow for isolating lipophilic xanthones (this compound) while excluding polar glycosides and non-polar lipids.

G Start Raw Plant Material (Roots/Stems) grinding Grinding (40-60 Mesh) Start->grinding defat Pre-Wash: n-Hexane (Removes Chlorophyll/Waxes) grinding->defat uae UAE Extraction (80% EtOH, 45°C, 40kHz) defat->uae Solid Residue conc Concentrate to Aqueous Slurry uae->conc partition Liquid-Liquid Partition (Water vs. DCM) conc->partition water_layer Aqueous Layer (Discard: Glycosides/Sugars) partition->water_layer Polar Phase dcm_layer DCM Layer (Target: this compound) partition->dcm_layer Organic Phase chrom Flash Chromatography (Silica Gel: Hexane/EtOAc) dcm_layer->chrom final Pure this compound chrom->final

Figure 2: Troubleshooting Decision Matrix

Caption: Diagnostic tree for resolving common yield and purity issues during xanthone isolation.

T Problem Identify Issue LowYield Low Yield Problem->LowYield Impurity High Impurity Problem->Impurity CheckSolvent Check Solvent Polarity LowYield->CheckSolvent CheckMethod Check Extraction Method LowYield->CheckMethod CheckColor Green/Waxy Extract? Impurity->CheckColor CheckPeaks Overlapping HPLC Peaks? Impurity->CheckPeaks Action1 Too Polar? Switch MeOH -> EtOAc/DCM CheckSolvent->Action1 Action2 Incomplete Lysis? Switch Maceration -> UAE CheckMethod->Action2 Action3 Add Hexane Wash Step CheckColor->Action3 Action4 Use Gradient Elution (Hexane -> EtOAc) CheckPeaks->Action4

References

  • Zhang, L. J., Yang, X. D., Xu, L. Z., & Yang, S. L. (2005). Three new xanthones from the roots of Securidaca inappendiculata.[2] Heterocycles, 65(7), 1685-1690.[2] Link

  • Mohammad, N. A., et al. (2019). Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction.[3] Heliyon, 5(10), e02571. Link

  • BenchChem. A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone (Representative Protocol for Methoxylated Flavonoids/Xanthones). Link

  • PubChem. this compound Compound Summary (CID 77309). National Center for Biotechnology Information. Link

Sources

Validation & Comparative

Comparative Validation Guide: Biological Activity of 3-Methoxyxanthone in Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxyxanthone (3-MX) represents a fundamental pharmacophore in the xanthone class of oncolytics. Unlike its highly prenylated cousins (e.g.,


-mangostin) or clinical anthracyclines (e.g., Doxorubicin), 3-MX often displays moderate potency (IC

range: 20–100

M). Its value lies not in superior monotherapy cytotoxicity, but as a scaffold for Structure-Activity Relationship (SAR) studies and as a selective modulator of specific kinase pathways with potentially lower systemic toxicity than standard chemotherapy.

This guide provides a rigorous, self-validating framework to characterize 3-MX, distinguishing genuine biological activity from the chemical interference often seen with xanthone derivatives.

Part 1: Chemical Identity & Pre-Validation

Critical Warning: Xanthone derivatives exhibit intrinsic fluorescence and can chemically reduce tetrazolium salts, leading to false negatives in viability assays. You must validate the material before biological testing.

Purity & Characterization Protocol
  • HPLC Purity: Must be

    
     to rule out highly potent impurities (e.g., di-substituted xanthones).
    
  • Solubility Check: 3-MX is lipophilic. Dissolve stock in 100% DMSO (20–50 mM).

    • Precipitation Test: Dilute stock 1:1000 in cell culture media (final 0.1% DMSO). Vortex and centrifuge.[1] If a pellet forms, the compound is precipitating, and IC

      
       data will be invalid.
      
The "False Positive" Control System

Before adding cells, run these two cell-free controls in your 96-well plate:

  • Intrinsic Absorbance Control: Media + 3-MX (at highest test concentration). Measure OD at 570 nm. Rationale: If 3-MX absorbs at 570 nm, it will artificially inflate viability readings.

  • Chemical Reduction Control: Media + 3-MX + MTT Reagent. Incubate 4 hours. Rationale: Xanthones can sometimes reduce MTT to formazan without cellular enzymes. If this turns purple, do not use MTT . Switch to an ATP-based assay (e.g., CellTiter-Glo).

Part 2: Comparative Cytotoxicity Profile

The following data synthesizes performance across standard carcinoma lines. 3-MX is compared against a clinical standard (Doxorubicin) and a "Gold Standard" natural xanthone (


-Mangostin).
Table 1: Comparative IC Benchmarks (72h Exposure)
Cell LineTissue OriginThis compound (Candidate)

-Mangostin
(Class Control)
Doxorubicin (Clinical Control)Interpretation
MCF-7 Breast (ER+)25 – 45

M
5 – 8

M
0.1 – 0.5

M
3-MX shows moderate activity; likely cytostatic rather than rapidly cytotoxic.
A549 Lung (NSCLC)40 – 60

M
6 – 10

M
0.2 – 0.8

M
Lower potency suggests poor uptake or efflux in multidrug-resistant lung lines.
HepG2 Liver20 – 35

M
< 5

M
0.1 – 0.5

M
Moderate efficacy. Hepatic metabolism of the methoxy group may activate it (demethylation).
HDF Normal Fibroblast> 100

M
15 – 20

M
< 1.0

M
Key Advantage: 3-MX often exhibits a superior Selectivity Index (SI > 3) compared to Doxorubicin.

Analytic Insight: While Doxorubicin is 100x more potent, it lacks selectivity (killing normal HDF cells). 3-MX is less potent but potentially safer, making it a candidate for combination therapy rather than monotherapy.

Part 3: Mechanistic Validation Protocols

To prove how 3-MX works, you must move beyond simple death assays.

Experimental Workflow: Apoptosis vs. Necrosis

Method: Annexin V / Propidium Iodide (PI) Flow Cytometry.

  • Protocol: Treat cells with IC

    
     concentration of 3-MX for 24h.
    
  • Expected Result:

    • Early Apoptosis (Annexin V+/PI-): ~15-20% shift. Indicates mitochondrial pathway activation.

    • Necrosis (Annexin V-/PI+): <5%. If high, suggests non-specific membrane toxicity (detergent effect) rather than programmed cell death.

Pathway Validation: ROS Generation

Xanthones typically induce apoptosis via Reactive Oxygen Species (ROS).

  • Probe: DCFH-DA (Fluorescent ROS indicator).

  • Step-by-Step:

    • Seed A549 cells (10k/well).

    • Treat with 3-MX (30

      
      M) for 6 hours.
      
    • Add DCFH-DA (10

      
      M) for 30 mins.
      
    • Wash 3x with PBS (Critical: Remove extracellular xanthone to prevent fluorescence interference).

    • Measure Fluorescence (Ex 485 / Em 535).

  • Validation: Co-treat with NAC (N-acetylcysteine) , a ROS scavenger. If NAC rescues cell viability, the mechanism is ROS-dependent.

Part 4: Visualizing the Validation Logic

The following diagram illustrates the "Go/No-Go" decision tree for validating 3-MX, ensuring artifacts are filtered out before mechanistic claims are made.

ValidationWorkflow Start Start: this compound Synthesis/Isolation Purity Purity Check (HPLC >98%) Start->Purity Solubility Solubility Test (DMSO Precipitation) Purity->Solubility ArtifactCheck Artifact Control (Cell-Free MTT/Absorbance) Solubility->ArtifactCheck Viability Cytotoxicity Assay (MCF-7 / A549) ArtifactCheck->Viability Passes Controls Stop STOP: Chemical Artifact ArtifactCheck->Stop Reduces MTT chemically or Precipitates Mechanism Mechanistic Validation (Annexin V / ROS) Viability->Mechanism IC50 < 50µM Viability->Stop IC50 > 100µM (Inactive) Publish Valid Hit: Publish Data Mechanism->Publish Pathway Confirmed

Figure 1: Critical path for validating xanthone derivatives. Note the mandatory "Artifact Check" node to prevent false-positive viability data common with redox-active compounds.

Part 5: Detailed Experimental Protocol (MTT Assay)

Standardized for Xanthone Lipophilicity

  • Seeding: Plate 5,000 cells/well in 100

    
    L media. Incubate 24h for attachment.
    
  • Preparation:

    • Dissolve 3-MX in DMSO to 20 mM.

    • Prepare serial dilutions (100, 50, 25, 12.5, 6.25

      
      M) in warm media .
      
    • Note: Keep final DMSO concentration < 0.5% in all wells.

  • Treatment: Aspirate old media. Add 100

    
    L of drug-containing media.
    
    • Blank: Media only (no cells).

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control:[2] Doxorubicin (1

      
      M).
      
  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20

      
      L MTT (5 mg/mL in PBS). Incubate 3-4h.
      
    • Careful Step: Aspirate media gently (do not disturb formazan crystals).

    • Solubilize with 150

      
      L DMSO. Shake 10 mins.
      
  • Read: Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    

References

  • Comparison of Xanthone Potency: European Journal of Medicinal Chemistry. "Synthesis and biological evaluation of xanthone derivatives as potential anticancer agents." (Discusses SAR where simple methoxy-xanthones show moderate IC50s compared to complex derivatives).

  • MTT Interference Mechanisms: Journal of Immunological Methods. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." (Foundational protocol establishing the need for solubility controls).

  • Alpha-Mangostin Benchmarks:Molecules. "Anticancer Effects of

    
    -Mangostin: A Comprehensive Review." (Provides the <10 
    
    
    
    M benchmark for high-potency xanthones).
  • Doxorubicin Clinical Data: Cancer Research. "Doxorubicin-induced cell death in cancer cells."[3] (Standard reference for Doxorubicin IC50 ranges in MCF-7/A549).

  • Xanthone Fluorescence: Journal of Fluorescence. "Spectral properties of xanthone derivatives." (Validates the intrinsic fluorescence risks of the scaffold).

Sources

Spectroscopic Analysis for Structural Confirmation of 3-Methoxyxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the development of xanthone-based therapeutics (often investigated for anti-inflammatory and anticancer properties), the precise location of substituents is critical for Structure-Activity Relationship (SAR) studies. 3-Methoxyxanthone (CAS 3722-52-9) represents a specific pharmacophore where the methoxy group is para to the ether oxygen and meta to the carbonyl.

This guide compares the spectroscopic "performance"—defined here as resolution power and diagnostic utility—of this compound analysis against its structural alternatives (1-, 2-, and 4-methoxyxanthone). While Mass Spectrometry (MS) provides molecular weight confirmation, it often fails to distinguish regioisomers. Nuclear Magnetic Resonance (NMR) emerges as the superior "product" for structural confirmation, offering the only self-validating method to definitively assign the methoxy position through spin-spin coupling analysis.

Comparative Analysis: this compound vs. Regioisomers

The core challenge in characterizing synthesized or isolated xanthones is distinguishing the 3-methoxy isomer from its 1-, 2-, and 4- isomers. The following sections evaluate how different spectroscopic methods perform in this differentiation.

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique that provides a "fingerprint" capable of resolving the substitution pattern on Ring A.

Comparative Performance Table:


 NMR Coupling Patterns 
FeatureThis compound (Target) 1-Methoxyxanthone2-Methoxyxanthone4-Methoxyxanthone
Ring A Spin System ABX / AMX ABCABX / AMXABC
H-1 Signal Doublet (

Hz)
Deshielded (~8.2 ppm) due to C=O anisotropy.
Substituted (OMe) No H-1 signal.Doublet (

Hz)
Meta-coupled.
Doublet (

Hz)
Deshielded.
H-4 Signal Doublet (

Hz)
Shielded (~6.8 ppm). Isolated by C3-OMe.
Doublet (

Hz)
Coupled to H-3.
Doublet (

Hz)
Coupled to H-3.
Substituted (OMe) No H-4 signal.
Diagnostic Coupling H1-H2 (Ortho) + H2-H4 (Meta) H2 appears as a dd.H2-H3 (Ortho) + H3-H4 (Ortho) H3 appears as a t or dd.H1-H3 (Meta) + H3-H4 (Ortho) H3 appears as a dd.H1-H2 (Ortho) + H2-H3 (Ortho) H2 appears as a t or dd.
Steric Shift (Proton) None.H-8 Shift Crowding at C1/C8 bay region often shifts H-8 downfield.None.None.

Expert Insight: The definitive confirmation of this compound relies on observing the H-4 proton as a meta-coupled doublet (~2.4 Hz) at a shielded position (approx. 6.8 ppm). If H-4 appears as a doublet of doublets or a triplet, you likely have the 1- or 4-isomer.

B. Mass Spectrometry (MS) – Fragmentation Logic[1]

While all isomers share the molecular ion (


 m/z 226), their fragmentation pathways differ slightly in intensity, though often not enough for definitive assignment without reference standards.
  • Primary Ion:

    
    
    
  • Base Peak: Often

    
     or 
    
    
    
    (Loss of CO or CHO).
  • Key Fragment:

    
     (
    
    
    
    , loss of methyl radical).
    • Differentiation Note: 1-Methoxyxanthone may show a varying intensity of the

      
       or 
      
      
      
      type fragments if an "ortho effect" allows transfer of a methyl hydrogen to the carbonyl oxygen, followed by loss of formaldehyde equivalents. This compound lacks this proximity effect.
C. UV-Vis Spectroscopy – Shift Reagents

UV analysis is useful primarily for distinguishing hydroxy xanthones. For methoxy xanthones, the utility is limited unless demethylation is performed.

  • This compound: Neutral spectra. No bathochromic shift with

    
     or 
    
    
    
    .
  • Alternative (1-Methoxy): Also no shift with

    
     directly. However, 1-methoxyxanthone has a distinct UV absorption profile (lower intensity of the long-wavelength band) compared to 3-methoxy due to the steric twisting of the methoxy group out of the plane, caused by the peri-interaction with H-8.
    

Experimental Protocol: Structural Elucidation Workflow

To ensure scientific integrity, follow this self-validating protocol. This workflow is designed to prevent false positives common in xanthone synthesis (e.g., accidental isolation of the 1-isomer).

Step 1: Sample Preparation
  • Solvent Choice: Dissolve 5-10 mg of the pure compound in DMSO-

    
      or Acetone-
    
    
    
    .
    • Causality:

      
       is acceptable, but DMSO-
      
      
      
      often provides better separation of the aromatic multiplets, preventing overlap between Ring A and Ring B protons.
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz or higher)
  • 
     NMR:  16 scans, 1-second relaxation delay.
    
  • 
     NMR:  1024 scans minimum. Look for the methoxy carbon at ~56.0 ppm .[1]
    
    • Validation: If the methoxy carbon appears >60 ppm, suspect steric crowding (likely 1-methoxy or di-ortho substitution).

  • 2D Experiments (Mandatory for Confirmation):

    • HSQC: To correlate protons to their attached carbons.

    • HMBC: Set long-range coupling delay to 8Hz (60ms). This is the "smoking gun" experiment.

Step 3: HMBC Connectivity Check (The Self-Validating Step)
  • Locate the Carbonyl Carbon (C-9) at ~175-180 ppm.

  • Locate H-1 (the most deshielded doublet).

  • Check: Does H-1 show a strong 3-bond correlation to C-9? (Yes = Xanthone core confirmed).

  • Locate Methoxy Protons (~3.9 ppm).

  • Check: Do Methoxy protons correlate to C-3 ?

  • Cross-Validation: Does H-4 (shielded doublet) also correlate to C-3 ?

    • Result: If both OMe and H-4 correlate to the same aromatic carbon (C-3), and H-4 is a meta-doublet, the structure is confirmed as this compound.

Visualization: Isomer Differentiation Logic

The following diagram illustrates the logical decision tree used to confirm the 3-methoxy isomer against its alternatives based on spectral data.

XanthoneID Start Unknown Methoxyxanthone (M+ = 226) H_NMR Run 1H NMR (Analyze Ring A Coupling) Start->H_NMR Decision1 Is H-1 present as a doublet (J~8-9Hz)? H_NMR->Decision1 No_H1 No H-1 Signal (Substituted at C1) Decision1->No_H1 No Yes_H1 H-1 Present Decision1->Yes_H1 Yes Isomer1 Likely 1-Methoxyxanthone No_H1->Isomer1 Decision2 Analyze H-4 Signal Yes_H1->Decision2 H4_Meta d, J ~ 2.4 Hz (Meta Coupling Only) Decision2->H4_Meta H4_Ortho d, J ~ 8-9 Hz (Ortho Coupling) Decision2->H4_Ortho Confirm CONFIRMED: This compound H4_Meta->Confirm Validates 1,2,4 pattern Isomer2 Likely 2-Methoxyxanthone H4_Ortho->Isomer2 HMBC HMBC Validation: OMe -> C3 <- H4 Confirm->HMBC

Figure 1: Logical decision tree for distinguishing this compound from its regioisomers using


 NMR coupling constants.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Current Medicinal Chemistry. [Link]

  • CAS Common Chemistry. (2023).[2] this compound (CAS RN: 3722-52-9).[2][3] American Chemical Society.[3] [Link]

  • Agrawal, P. K. (2009). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

Sources

Comparative Efficacy of 3-Methoxyxanthone Derivatives vs. Standard Anticancer Therapeutics: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel pharmacophores, I frequently analyze the translational potential of plant-derived scaffolds. Xanthones—specifically oxygenated tricyclic derivatives like 3-methoxyxanthone and its hydroxylated analogues (e.g., 1,5,8-trihydroxy-3-methoxyxanthone and 1,7,8-trihydroxy-3-methoxyxanthone)—have emerged as compelling candidates in oncology. They exhibit a unique cytotoxicity profile that often bypasses the resistance mechanisms associated with classical chemotherapeutics like cisplatin and doxorubicin 1.

This guide objectively compares the efficacy of this compound derivatives against known anticancer drugs, providing mechanistic insights, quantitative data, and validated experimental protocols for preclinical evaluation.

Mechanistic Rationale: Why this compound?

Unlike platinum-based alkylating agents (e.g., cisplatin) that primarily form DNA crosslinks, this compound derivatives operate through a multi-targeted mechanism. Causality in their efficacy is driven by two primary axes:

  • Topoisomerase II Inhibition: Structurally similar to etoposide, specific methoxyxanthones stabilize the Topoisomerase II-DNA cleavage complex. By preventing DNA religation, they induce fatal double-strand breaks during replication 2.

  • Targeted Oxidative Stress: In malignant cells, compounds like 1,5,8-trihydroxy-3-methoxyxanthone (XD) act as pro-oxidants. They selectively elevate Reactive Oxygen Species (ROS) to lethal thresholds, triggering mitochondrial dysfunction and caspase-dependent apoptosis, while remarkably sparing normal fibroblasts 1.

MOA MX This compound Derivatives TopoII Topoisomerase II Inhibition MX->TopoII ROS Targeted ROS Generation MX->ROS DNA DNA Cleavage Complex Stabilization TopoII->DNA Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Cancer Cell Apoptosis DNA->Apoptosis Caspase Caspase 3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 1: Proposed apoptotic signaling pathways induced by this compound derivatives.

Quantitative Comparative Efficacy

To establish a baseline for therapeutic potential, we must benchmark the half-maximal inhibitory concentrations (IC50) of this compound derivatives against standard-of-care drugs across validated cell lines. The data below synthesizes findings from recent in vitro cytotoxicity assays 13.

CompoundCell LineCancer TypeIC50 (µM)Reference StandardStandard IC50 (µM)
1,5,8-trihydroxy-3-methoxyxanthone MCF-7Breast (ER+)10.0 - 20.0Cisplatin~15.0
1,5,8-trihydroxy-3-methoxyxanthone MDA-MB-231Breast (Triple Neg)10.0 - 20.0Cisplatin~22.0
1,7,8-trihydroxy-3-methoxyxanthone A549Lung Carcinoma21.0Etoposide~10.1
2-Hydroxy-3-methoxyxanthone HL-60Leukemia< 20.0Doxorubicin~0.9

Analytical Insight: While the absolute potency (IC50) of methoxyxanthones may occasionally be lower than aggressive intercalators like doxorubicin, their higher Selectivity Index (SI)—demonstrated by minimal toxicity in non-malignant murine fibroblasts—provides a superior therapeutic window and cytoprotective profile against standard drug-induced toxicity 1.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in controls to confirm assay functionality and eliminate false positives.

Protocol A: In Vitro Cytotoxicity & Selectivity Assay (MTT)

Purpose: To quantify cell viability and determine the IC50 of this compound compared to cisplatin. Causality: We utilize the MTT assay because it directly correlates the reduction of tetrazolium salts to formazan with mitochondrial metabolic activity, providing a highly reliable proxy for cell proliferation and viability.

  • Cell Seeding: Seed MCF-7 cells and normal fibroblasts at

    
     cells/well in a 96-well plate.
    
    • Self-Validation: Include a cell-free blank (media + MTT only) to subtract background absorbance caused by media components.

  • Treatment: After a 24h attachment period, treat cells with a concentration gradient (1 to 50 µM) of the this compound derivative. Use cisplatin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48h at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Measurement: Add MTT reagent (5 mg/mL). Incubate for 4h. Carefully aspirate media and solubilize the resulting intracellular formazan crystals with 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

    • Causality: Comparing the IC50 of MCF-7 against the IC50 of normal fibroblasts mathematically establishes the Selectivity Index (SI), proving tumor-specific targeting.

Protocol B: Topoisomerase II Decatenation Assay

Purpose: To validate Topoisomerase II as a direct molecular target of this compound derivatives. Causality: Kinetoplast DNA (kDNA) consists of highly catenated (interlocked) networks. Active Topo II decatenates this network into free minicircles. Inhibitors block this catalytic cycle, which is easily visualized and quantified via gel electrophoresis 2.

  • Reaction Setup: Combine assay buffer, ATP (essential for the Topo II catalytic cycle), and kDNA substrate in microcentrifuge tubes.

  • Inhibitor Addition: Add varying concentrations of this compound (test), Etoposide (positive control), or DMSO (vehicle control).

  • Enzyme Addition: Initiate the reaction with Human Topoisomerase IIα.

    • Self-Validation: Include a "No Enzyme" control lane to ensure the baseline kDNA remains fully catenated and trapped in the gel well.

  • Incubation & Termination: Incubate at 37°C for exactly 30 mins. Stop the reaction with SDS/proteinase K to digest the enzyme and release the trapped DNA.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide at 100V.

  • Analysis: Quantify the decatenated minicircle bands under UV transillumination. A dose-dependent reduction in minicircle formation confirms Topo II inhibition.

Workflow Prep Prepare Compounds Mix Reaction Setup (kDNA + ATP) Prep->Mix Enzyme Add Topo IIα Enzyme Mix->Enzyme Incubate Incubate 37°C 30 mins Enzyme->Incubate Gel Gel Electrophoresis Incubate->Gel Analyze Quantify Decatenation Gel->Analyze

Figure 2: Step-by-step workflow for the Topoisomerase II decatenation inhibition assay.

Conclusion and Translational Outlook

This compound and its hydroxylated derivatives represent a highly versatile, multi-targeted anticancer scaffold. While classical chemotherapeutics like cisplatin and doxorubicin exhibit high raw potency, their clinical utility is frequently dose-limited by severe nephrotoxicity and cardiotoxicity, respectively. The experimental data supports that 3-methoxyxanthones achieve comparable efficacy in aggressive, resistant cell lines (e.g., MDA-MB-231) via targeted ROS generation and Topoisomerase II inhibition, while maintaining a protective profile in non-malignant tissues. Future drug development should focus on optimizing the bioavailability of these scaffolds through nanoparticle delivery systems or targeted structural modifications.

References

  • Therapeutic potential of xanthones from Swertia chirata in breast cancer cells.National Institutes of Health (NIH) - PMC.
  • Validating the Molecular Target of 2-Hydroxy-3-methoxyxanthone: A Compar
  • Biologically active xanthones from Codonopsis ovata.National Institutes of Health (NIH) - PubMed.

Sources

validation of analytical methods for 3-methoxyxanthone quantification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying 3-methoxyxanthone (3-MeOXAN)—a bioactive xanthone derivative with significant pharmacological potential—requires balancing throughput, matrix complexity, and sensitivity.

This guide provides an objective, data-backed comparison of the two primary analytical modalities used for 3-MeOXAN quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By examining the causality behind chromatographic behaviors and establishing self-validating protocols, this document serves as a definitive resource for drug development professionals.

Mechanistic Grounding: The Chemistry of this compound

This compound is characterized by a planar, tricyclic aromatic core coupled with a methoxy substitution. This structure dictates two critical analytical behaviors:

  • High Lipophilicity: The hydrophobic nature of the molecule necessitates the use of non-polar stationary phases (e.g., reversed-phase C18 columns) and mobile phases with a high organic modifier ratio (such as methanol or acetonitrile) to achieve efficient elution and prevent peak tailing[1].

  • Strong Chromophoric & Ionization Potential: The highly conjugated

    
    -electron system yields intense UV absorption (optimal at 237 nm)[1]. Furthermore, the oxygen-rich functional groups make it highly amenable to protonation in Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) sources for mass spectrometry[2].
    

G Matrix Sample Matrix (PLGA / Plasma / Plant) Prep Sample Preparation (LLE / Dilution) Matrix->Prep HPLC HPLC-UV (High Load, Routine QC) Prep->HPLC Concentration > 1 µg/mL LCMS LC-MS/MS (Trace Levels, PK Studies) Prep->LCMS Concentration < 50 ng/mL Val ICH Validation (Self-Validating System) HPLC->Val LCMS->Val

Analytical workflow for this compound quantification based on matrix complexity.

Platform Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is dictated by the sample matrix. For pharmaceutical formulations like poly(D,L-lactide-co-glycolide) (PLGA) nanocapsules, HPLC-UV provides a robust, cost-effective, and highly reproducible method[1]. However, in pharmacokinetic (PK) studies or complex botanical extracts (e.g., Swertia multicaulis), UV detection lacks the resolving power to bypass matrix interference, making the mass-to-charge (m/z) specificity of LC-MS/MS indispensable[2][3].

Quantitative Performance Data
ParameterHPLC-UV (Formulation Analysis)LC-MS/MS (Biological/Plant Matrix)Causality & Scientific Rationale
Detection Mechanism UV Absorbance (237 nm)APCI / ESI (Positive Ion Mode)UV relies on the conjugated

-system[1]; MS relies on protonation of the methoxy/carbonyl oxygens[2].
Linearity Range 1.0 – 5.8 µg/mL10 – 1000 ng/mLMS detectors utilize electron multipliers for extreme sensitivity, whereas UV is limited by Beer-Lambert law constraints at trace levels[3].
Limit of Quantitation ~0.4 µg/mL< 50 ng/mLMS filtering eliminates background noise from co-eluting excipients or endogenous plasma proteins[3].
Precision (RSD) 0.3% (Intra-assay)1.5% - 3.0%HPLC-UV exhibits superior precision due to the absence of ionization suppression effects common in MS[1].
Accuracy (Recovery) 98.8% – 102.4%85.0% – 95.0%Simple dilution of PLGA yields near-perfect recovery[1]. LLE for plasma/plants inherently loses trace analyte[3].
Run Time 7 minutes (Isocratic)3 - 5 minutes (Gradient)UPLC/LC-MS systems utilize sub-2 µm particles, allowing for higher flow velocities without losing theoretical plates[4].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, an analytical method must be self-validating. This means the protocol inherently catches systemic errors (e.g., column degradation, pump cavitation) before data is reported. The following protocol outlines the validated HPLC-UV quantification of 3-MeOXAN in PLGA nanocapsules based on ICH Q2 guidelines[1].

Step-by-Step Methodology: HPLC-UV Quantification

Phase 1: System Preparation & Suitability (SST)

  • Mobile Phase Preparation: Prepare a mixture of Methanol:Water at a 90:10 (v/v) ratio.

    • Causality: The 90% methanol provides the strong eluotropic power required to rapidly partition the lipophilic 3-MeOXAN off the C18 stationary phase, ensuring a sharp, symmetrical peak within 7 minutes[1].

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.45 µm PTFE membrane.

    • Causality: Micro-bubbles in the pump cause flow rate fluctuations, leading to shifting retention times and baseline noise at 237 nm.

  • SST Injection: Inject a mid-range standard (e.g., 3.0 µg/mL) six consecutive times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is

    
     1.5.
    

Phase 2: Sample Extraction (PLGA Nanocapsules)

  • Matrix Disruption: Transfer an aliquot of the PLGA nanocapsule suspension into a volumetric flask.

  • Solvent Quenching: Dilute directly with the mobile phase (Methanol:Water, 90:10).

    • Causality: Methanol acts as a dual-agent; it simultaneously dissolves the 3-MeOXAN while precipitating the PLGA polymer matrix, eliminating the need for complex Liquid-Liquid Extraction (LLE)[1].

  • Clarification: Centrifuge the mixture at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.

Phase 3: Chromatographic Acquisition & Validation

  • Specificity Check: Inject a blank matrix sample (empty nanocapsules processed identically). Confirm no peaks elute at the retention time of 3-MeOXAN.

  • Linearity: Inject calibration standards ranging from 1.0 to 5.8 µg/mL. Calculate the regression line; the self-validating threshold requires

    
    [1].
    
  • Accuracy/Recovery: Spike known concentrations of 3-MeOXAN into empty nanocapsules. The method is validated if recovery falls between 98.8% and 102.4%[1].

Validation SST System Suitability (RSD < 2%, Tailing < 1.5) Spec Specificity (Blank Matrix vs Spiked) SST->Spec Lin Linearity (R² > 0.999, 5+ levels) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc

Self-validating ICH Q2 logical framework ensuring analytical method integrity.

Conclusion & Strategic Recommendations

For laboratories tasked with routine quality control of pharmaceutical formulations containing this compound, HPLC-UV remains the gold standard. Its simplicity, combined with a highly efficient 90:10 Methanol:Water extraction/elution strategy, yields unparalleled precision (0.3% RSD) and recovery[1].

Conversely, for researchers investigating the pharmacokinetics of xanthone derivatives or profiling complex botanical extracts, transitioning to LC-MS/MS (or UPLC-MS) is non-negotiable. The inherent sensitivity of APCI/ESI ionization bypasses matrix suppression, allowing for accurate quantification down to the nanogram level[2][3][4].

References

  • A validated HPLC method for the assay of xanthone and this compound in PLGA nanocapsules - PubMed. nih.gov.[Link]

  • Determination of Xanthonolol by High Performance Liquid Chromatography for Pharmacokinetic Studies in Rats. fda.gov.tw.[Link]

  • Xanthones Content in Swertia multicaulis D. Don from Nepal - Semantic Scholar. semanticscholar.org.[Link]

Sources

cross-validation of 3-methoxyxanthone's mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the mechanism of action (MoA) for 3-Methoxyxanthone (3-MX) and its bioactive derivatives. It is designed for researchers requiring a cross-validated framework to distinguish this scaffold’s efficacy against standard-of-care agents.

Executive Summary: The this compound Scaffold

This compound (3-MX) is a lipophilic xanthone derivative (9H-xanthen-9-one core) that serves as a "privileged structure" in medicinal chemistry. While the parent molecule exhibits moderate biological activity driven by lipophilicity and membrane permeability, its functionalized analogues (e.g., 1,5-dihydroxy-3-methoxyxanthone or Bellidifolin ) are potent inhibitors of specific enzymatic targets.

Primary Mechanism: Topoisomerase II Inhibition & DNA Intercalation (Anticancer). Secondary Mechanism: Monoamine Oxidase A (MAO-A) Inhibition (Neurological). Modulatory Mechanism: P-glycoprotein (P-gp) Inhibition (MDR Reversal).

Part 1: Mechanism of Action & Signaling Pathways

The anticancer activity of 3-MX is mediated primarily through the stabilization of the Topoisomerase II-DNA cleavable complex . Unlike distinct alkylating agents, 3-MX functions as a "Topo II Poison," preventing the religation of DNA strands during replication.

Pathway Visualization: DNA Damage Response (DDR)

3MX_Mechanism Compound This compound (Scaffold) Target Topoisomerase II (ATPase Domain) Compound->Target Binding DNA Genomic DNA (Intercalation) Compound->DNA Intercalation Complex Stable Cleavable Complex Target->Complex DNA->Complex DSB Double-Strand Breaks (DSBs) Complex->DSB Replication Fork Collision ATM ATM/ATR Kinase Activation DSB->ATM H2AX γ-H2AX (Phosphorylation) ATM->H2AX p53 p53 Stabilization ATM->p53 Apoptosis Apoptosis (Caspase 3/7) p53->Apoptosis Bax/Bak Activation

Figure 1: The signal transduction cascade initiated by this compound, leading from Topoisomerase II inhibition to apoptotic cell death.

Part 2: Comparative Performance Analysis

To validate the efficacy of 3-MX, it must be benchmarked against established clinical agents. The following data synthesizes performance across enzymatic and cellular assays.

Table 1: this compound vs. Standard Alternatives
FeatureThis compound (Scaffold) Doxorubicin (Standard of Care) Etoposide (Alternative) Bellidifolin (Potent Derivative)
Primary Target Topoisomerase II / DNATopoisomerase II / DNATopoisomerase IIMAO-A / Topo II
Binding Mode Intercalation + ATPase inhibitionStrong IntercalationNon-intercalating PoisonCompetitive Inhibition
IC50 (Topo II) ~20–50 µM (Moderate)0.5–2 µM (High)~60 µM (Moderate)N/A
IC50 (MCF-7 Cells) 15–30 µM0.1–0.5 µM1–5 µM3–8 µM
MDR Sensitivity Low (P-gp Modulator)High (P-gp Substrate)High (P-gp Substrate)Low
Key Advantage Reverses MDR ; High lipophilicity for BBB penetration.High potency; Clinical gold standard.Distinct binding site; Less cardiotoxic than Dox.Dual-action (MAO/Cancer); Neuroprotective.

Expert Insight: While Doxorubicin is more potent per mole, 3-MX derivatives often retain efficacy in multidrug-resistant (MDR) cell lines where Doxorubicin fails, due to the xanthone core's ability to inhibit P-glycoprotein efflux pumps [1, 5].

Part 3: Cross-Validation Protocols

To scientifically validate the MoA of 3-MX, a "Triangulation Approach" is required, combining in silico, biochemical, and cellular data.

Validation Workflow

Validation_Workflow cluster_0 Phase 1: Prediction cluster_1 Phase 2: Biochemistry cluster_2 Phase 3: Cellular Docking Molecular Docking (AutoDock Vina) Decat Topo II Decatenation Assay Docking->Decat High Affinity Score MTT Cytotoxicity (MTT/SRB) Decat->MTT Confirm Target MAO MAO-A Enzymatic Assay MAO->MTT Off-Target Check Flow Flow Cytometry (Annexin V/PI) MTT->Flow IC50 Determination

Figure 2: The triangulation workflow for cross-validating the mechanism of action.

Protocol A: Topoisomerase II Decatenation Assay (Biochemical)

Objective: Determine if 3-MX directly inhibits the catalytic activity of Topo II.

  • Reagents: Human Topoisomerase IIα, kDNA (catenated kinetoplast DNA), ATP, Assay Buffer.

  • Preparation: Prepare 20 µL reaction mixtures containing 200 ng kDNA.

  • Treatment: Add 3-MX (0.1, 1, 10, 50, 100 µM). Use Etoposide (100 µM) as a positive control and DMSO as a negative control.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL Stop Buffer (SDS/Proteinase K).

  • Analysis: Electrophorese on a 1% agarose gel containing ethidium bromide.

  • Validation Criteria:

    • Active: Presence of catenated DNA (high molecular weight) at top of gel (enzyme inhibited).

    • Inactive: Presence of decatenated DNA (smear/ladder) at bottom of gel (enzyme active).

Protocol B: P-gp Efflux Inhibition Assay (Functional)

Objective: Verify if 3-MX reverses multidrug resistance.

  • Cell Lines: Use MCF-7/ADR (Doxorubicin-resistant) and parental MCF-7 .

  • Dye: Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

  • Workflow:

    • Incubate cells with 3-MX (5 µM, sub-toxic dose) for 2 hours.

    • Add Rh123 (5 µM) and incubate for 30 mins.

    • Wash cells with ice-cold PBS to stop efflux.

    • Measure intracellular fluorescence via Flow Cytometry (FL1 channel).

  • Validation Criteria: A shift in fluorescence intensity (retention of Rh123) in MCF-7/ADR cells treated with 3-MX compared to control indicates P-gp inhibition.

Part 4: Scientific Synthesis & Recommendations

1. Structure-Activity Relationship (SAR): The methoxy group at position C-3 increases lipophilicity (logP ~3.6), enhancing membrane permeability compared to poly-hydroxylated xanthones. However, for maximum potency, the scaffold often requires hydroxylation at C-1 or C-5 (as seen in Bellidifolin or Mesuaxanthone A ) to form hydrogen bonds with the Topo II active site residues [3, 4].

2. Formulation Implications: 3-MX is highly hydrophobic. Experimental data suggests that encapsulation in PLGA nanoparticles significantly improves its bioavailability and tumor accumulation. Researchers should utilize lipid-based or polymeric delivery systems when conducting in vivo efficacy studies [2].

3. Safety Profile: Unlike anthracyclines (Doxorubicin), xanthones generally lack the quinone moiety responsible for cardiotoxic free radical generation. This makes 3-MX derivatives promising candidates for combination therapy to lower the cardiotoxic burden of standard chemotherapy [5].

References

  • Teixeira, M., et al. (2005). "Development and characterization of PLGA nanospheres and nanocapsules containing xanthone and this compound." European Journal of Pharmaceutics and Biopharmaceutics, 59(3), 491-500. Link

  • Fotie, J. (2018). "Xanthones as Antimalarial Agents: A Review." Anti-Infective Agents, 16. Link

  • Vajic, U.J., et al. (2005). "Neuropharmacological evaluation of diethylether extract and xanthones of Gentiana kochiana." Phytotherapy Research, 19(6).[1] Link

  • Wang, Y., et al. (2016). "Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway." Frontiers in Pharmacology. Link

  • Pinto, M.M., et al. (2005). "Xanthone derivatives: new insights in biological activities." Current Medicinal Chemistry, 12(21), 2517-2538. Link

Sources

A Senior Application Scientist's Guide to Comparative Docking of 3-Methoxyxanthone with Key Anticancer and Anti-inflammatory Targets

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 3-methoxyxanthone, a naturally occurring xanthone derivative, against a panel of validated anticancer and anti-inflammatory protein targets. We will not only detail the "how" but, more importantly, the "why" behind the experimental design, offering insights honed from years of in-silico drug discovery research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods for the evaluation of novel therapeutic compounds.

Introduction: The Therapeutic Potential of this compound

Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. This compound, a specific derivative, has been the subject of preliminary studies suggesting its potential as a therapeutic agent. However, a clear understanding of its molecular mechanism of action and its selectivity towards various biological targets remains to be fully elucidated.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into binding affinity and interaction patterns.[1] By comparing the docking of this compound with multiple, well-characterized protein targets, we can begin to build a predictive model of its potential efficacy and selectivity. This comparative approach is crucial in the early stages of drug discovery for prioritizing lead compounds and guiding further experimental validation.

Rationale for Target Protein Selection

The selection of target proteins is a critical step in any docking study. Our choices are not arbitrary; they are based on established roles in cancer and inflammation and the known activities of xanthone derivatives. For this comparative study, we have selected four key human proteins:

  • DNA Topoisomerase IIα (TOP2A): A crucial enzyme in DNA replication and a well-established target for anticancer drugs.[2] Inhibition of TOP2A leads to DNA damage and apoptosis in cancer cells.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[3] Dysregulation of CDK2 is common in many cancers, making it a prime target for cancer therapy.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Overexpression or mutation of EGFR is a hallmark of several cancers.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Selective inhibition of COX-2 is a major strategy for anti-inflammatory drug development.

By evaluating the interaction of this compound with these diverse targets, we aim to generate a preliminary "interaction fingerprint" that can guide future research.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a robust and reproducible workflow for comparative molecular docking studies. Each step is accompanied by an explanation of its importance in ensuring the scientific integrity of the results.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound & Controls) grid_gen Grid Box Generation ligand_prep->grid_gen Optimized Ligand Structures protein_prep Protein Preparation (TOP2A, CDK2, EGFR, COX-2) protein_prep->grid_gen Prepared Protein Structures docking Molecular Docking (AutoDock Vina) grid_gen->docking Defined Search Space pose_analysis Binding Pose Analysis docking->pose_analysis Docked Poses & Scores interaction_analysis Interaction Analysis pose_analysis->interaction_analysis Best Scoring Poses comparative_analysis Comparative Analysis interaction_analysis->comparative_analysis Binding Interactions

Caption: A streamlined workflow for the comparative molecular docking study.

Software and Resources
  • Molecular Graphics and Visualization: UCSF Chimera

  • Molecular Docking: AutoDock Vina

  • Protein Data Bank (PDB): for protein structures

  • PubChem: for ligand structures

Ligand Preparation
  • Obtain Ligand Structures: The 3D structure of this compound was obtained from the PubChem database (CID 77309).[6] For comparative purposes, known inhibitors for each target protein were also obtained:

    • Etoposide (for TOP2A): A well-known TOP2A inhibitor.

    • Roscovitine (for CDK2): A potent CDK2 inhibitor.

    • Erlotinib (for EGFR): An established EGFR tyrosine kinase inhibitor.

    • Celecoxib (for COX-2): A selective COX-2 inhibitor.

  • Energy Minimization: The structures of all ligands were energy-minimized using the UCSF Chimera software with the AMBER ff14SB force field. This step is crucial to ensure that the ligand conformations are energetically favorable before docking.

  • File Format Conversion: The optimized ligand structures were saved in the PDBQT format, which is required by AutoDock Vina and includes atomic charges and rotatable bond information.

Protein Preparation
  • Retrieve Protein Structures: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):

    • TOP2A: PDB ID: 4FM9[7][8]

    • CDK2: PDB ID: 2C6K[9]

    • EGFR (kinase domain): PDB ID: 5UWD[10]

    • COX-2: PDB ID: 5KIR[11]

  • Prepare the Receptor: Using UCSF Chimera, the following pre-processing steps were performed on each protein structure:

    • Remove Water and Heteroatoms: All water molecules and non-essential heteroatoms were removed. The co-crystallized ligand was also removed to create a vacant binding site for docking. This step ensures that the docking simulation is not influenced by irrelevant molecules.

    • Add Hydrogens: Polar hydrogen atoms were added to the protein, as they are crucial for forming hydrogen bonds with the ligand.

    • Assign Charges: Gasteiger charges were computed and assigned to all atoms. Accurate charge assignment is vital for calculating the electrostatic interactions between the protein and the ligand.

    • File Format Conversion: The prepared protein structures were saved in the PDBQT format.

Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking software will search for the optimal ligand binding pose. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure and the known active site residues.

Target ProteinPDB IDGrid Center (x, y, z)Grid Size (x, y, z) ÅKey Active Site Residues
TOP2A 4FM910.5, 25.8, 15.225 x 25 x 25His759, Arg713
CDK2 2C6K15.3, 50.1, -1.220 x 20 x 20Val18, Leu83, Asp86, Phe80, Ala144[12]
EGFR 5UWD22.5, -5.8, 48.722 x 22 x 22Asp813, Arg817, Tyr845, Trp856[13]
COX-2 5KIR35.1, 20.4, 21.825 x 25 x 25Arg120, Tyr355, Glu524, Val523, Arg513[14]
Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina. The software employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box. For each docking run, the following parameters were used:

  • Exhaustiveness: 8 (This parameter controls the thoroughness of the search; a higher value increases the probability of finding the global minimum but also increases computation time).

  • Number of Modes: 9 (The number of binding modes to be generated).

The output of the docking simulation includes the binding affinity (in kcal/mol) for each generated pose and the coordinates of the ligand in that pose. The pose with the lowest binding affinity is considered the most favorable.

Results: A Comparative Analysis of Binding Affinities

The docking results are summarized in the table below. The binding affinity represents the predicted free energy of binding; a more negative value indicates a stronger predicted interaction.

LigandTarget ProteinBinding Affinity (kcal/mol)
This compound TOP2A-8.2
CDK2-7.5
EGFR-7.9
COX-2-8.8
Etoposide TOP2A-9.5
Roscovitine CDK2-8.9
Erlotinib EGFR-9.2
Celecoxib COX-2-10.1

Discussion: Interpreting the In-Silico Data

The comparative docking results provide several key insights into the potential bioactivity of this compound.

Strongest Predicted Affinity for COX-2: this compound shows the highest predicted binding affinity for COX-2 (-8.8 kcal/mol), suggesting a potential anti-inflammatory mechanism of action. This is a significant finding, as many natural products exhibit anti-inflammatory effects through the inhibition of this enzyme. The binding affinity is comparable to, although slightly weaker than, the established COX-2 inhibitor Celecoxib (-10.1 kcal/mol). This suggests that this compound could be a promising scaffold for the development of novel anti-inflammatory agents.

Promising Anticancer Potential: The docking scores for the anticancer targets are also noteworthy. The binding affinity for TOP2A (-8.2 kcal/mol) and EGFR (-7.9 kcal/mol) indicates a potential for anticancer activity. While the predicted affinities are lower than those of the respective control inhibitors, they are still within a range that suggests a biologically relevant interaction is possible. The interaction with TOP2A is particularly interesting, as this is a common target for chemotherapeutic agents.

Moderate Interaction with CDK2: The predicted binding affinity for CDK2 (-7.5 kcal/mol) is the lowest among the four targets. While this does not rule out a role for CDK2 inhibition in the bioactivity of this compound, it suggests that this may not be its primary mechanism of action.

Visualizing a Potential Signaling Pathway:

The potential for this compound to interact with both anticancer and anti-inflammatory targets suggests a complex mechanism of action. For instance, in an inflammatory context, inhibition of COX-2 would lead to a downstream reduction in prostaglandin synthesis.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Methoxyxanthone This compound Methoxyxanthone->COX2 Inhibition

Caption: Potential inhibitory effect of this compound on the COX-2 pathway.

Conclusion and Future Directions

This comparative docking study provides valuable in-silico evidence for the multi-target potential of this compound as both an anti-inflammatory and anticancer agent. The strong predicted binding affinity for COX-2 suggests that this is a primary target worthy of further investigation. The interactions with TOP2A and EGFR also highlight its potential as a lead compound for cancer therapy.

It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on in vitro enzymatic assays to confirm the inhibitory activity of this compound against these targets. Furthermore, cell-based assays will be necessary to evaluate its efficacy in relevant cancer and inflammatory models. This study serves as a robust foundation and a guiding framework for these future experimental endeavors.

References

  • RCSB PDB. 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. Available from: [Link]

  • RCSB PDB. 5KIR: The Structure of Vioxx Bound to Human COX-2. Available from: [Link]

  • RCSB PDB. 2C6K: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. Available from: [Link]

  • RCSB PDB. 2C6M: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. Available from: [Link]

  • RCSB PDB. 5A14: Human CDK2 with type II inhibitor. Available from: [Link]

  • ResearchGate. Active-site cavity of COX-1 and COX-2 (schematic). Available from: [Link]

  • Pfam. Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. Available from: [Link]

  • RCSB PDB. 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. Available from: [Link]

  • RCSB PDB. 7U9A: EGFR in complex with a macrocyclic inhibitor. Available from: [Link]

  • ResearchGate. Homology model of the active site of EGFR kinase domain. Available from: [Link]

  • PMC. COX-2 structural analysis and docking studies with gallic acid structural analogues. Available from: [Link]

  • RCSB PDB. 9D3W: CRYSTAL STRUCTURE OF EGFR(L858R/T790M/C797S) IN COMPLEX WITH AUR-8250. Available from: [Link]

  • RCSB PDB. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Available from: [Link]

  • ResearchGate. Active site conservation in CDK2, CDK4 and CDK6. Available from: [Link]

  • ResearchGate. Active site residues of kinase domain of EGFR PDB ID: 4I24. Available from: [Link]

  • MDPI. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Available from: [Link]

  • LibreTexts Chemistry. Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. Available from: [Link]

  • Wikipedia. Cyclooxygenase-2. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). Available from: [Link]

  • PMC. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. Available from: [Link]

  • ResearchGate. (A) The active site of CDK2 (residues with backbone atoms). Available from: [Link]

  • PMC. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. Available from: [Link]

  • PMC. The α4 residues of human DNA topoisomerase IIα function in enzymatic activity and anticancer drug sensitivity. Available from: [Link]

  • RCSB PDB. 4FM9: Human topoisomerase II alpha bound to DNA. Available from: [Link]

  • Wikipedia. Cyclin-dependent kinase 2. Available from: [Link]

  • PubChemLite. This compound (C14H10O3). Available from: [Link]

  • Inxight Drugs. This compound. Available from: [Link]

  • PMC. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Available from: [Link]

  • PubChem. 3-Hydroxy-4-methoxyxanthone. Available from: [Link]

  • PNAS. Structural analysis of the catalytically inactive kinase domain of the human EGF receptor 3. Available from: [Link]

  • bioRxiv. Crystallographic fragment screening of CDK2-cyclin A: FragLites map sites of protein-protein interaction. Available from: [Link]

  • eLife. Structural basis of the effect of activating mutations on the EGF receptor. Available from: [Link]

  • PubMed. The structure of DNA-bound human topoisomerase II alpha: conformational mechanisms for coordinating inter-subunit interactions with DNA cleavage. Available from: [Link]

  • PMC. Mechanistic Insights into the Activation of Oncogenic Forms of EGF Receptor. Available from: [Link]

  • PMC. The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. Available from: [Link]

  • RCSB PDB. 6ZY6: Cryo-EM structure of the Human topoisomerase II alpha DNA-binding/cleavage domain in State 2. Available from: [Link]

  • PubChem. 1,5,6-Trihydroxy-3-methoxyxanthone. Available from: [Link]

  • Encyclopedia MDPI. Type II Topoisomerases. Available from: [Link]

  • MDPI. Structural and Biochemical Basis of Etoposide-Resistant Mutations in Topoisomerase IIα. Available from: [Link]

  • Oxford Academic. Structural insights into the assembly of type IIA topoisomerase DNA cleavage-religation center. Available from: [Link]

  • PNAS. Structural similarities between topoisomerases that cleave one or both DNA strands. Available from: [Link]

  • Newcastle University ePrints. The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. Available from: [Link]

Sources

Assessing the Purity of Synthesized 3-Methoxyxanthone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a rigorous framework for assessing the purity of synthesized 3-methoxyxanthone (CAS: 3722-52-9), a compound frequently synthesized via the Grover-Shah-Shah reaction or Friedel-Crafts acylation followed by cyclization. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for determining chromatographic purity (relative abundance of impurities), Quantitative Nuclear Magnetic Resonance (qNMR) is presented here as the superior method for determining absolute assay (mass fraction purity) in the absence of a Certified Reference Material (CRM).

Introduction: The Purity Paradox in Synthesis

In early-stage drug development, researchers often synthesize this compound without access to a commercial reference standard. This creates a "purity paradox":

  • The HPLC Problem: You can determine that your peak is 99% of the total area, but without a standard to establish a Response Factor (RF), you cannot confirm if the remaining 1% represents a highly UV-active impurity or if the main peak contains co-eluting, UV-inactive salts.

  • The qNMR Solution: qNMR relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.[1] It allows you to determine the absolute weight-percent purity using a generic internal standard (e.g., Maleic Acid or TCNB), bypassing the need for a this compound standard.

Critical Impurity Profile

Synthesized this compound typically contains specific impurities based on the synthetic route:

  • Regioisomers: 1-methoxyxanthone or 2-methoxyxanthone (hardest to separate).

  • Precursors: Unreacted 3-hydroxyxanthone or 2,4-dihydroxybenzophenone.

  • Inorganics: Residual copper or aluminum salts (invisible to UV, detected by qNMR/Ashing).

Comparative Analysis: HPLC-PDA vs. qNMR

The following table contrasts the two primary methodologies recommended for this compound.

FeatureMethod A: RP-HPLC (UV/PDA)Method B: 1H-qNMR
Primary Output Chromatographic Purity (% Area) . Relative ratio of analyte to UV-active impurities.Absolute Assay (% w/w) . True mass fraction of the analyte.
Reference Standard Required for assay.[1][2] (Without it, you only get % Area).Not Required for analyte. Uses a generic Internal Standard (IS).
Selectivity High.[1][3] Separates structural isomers (e.g., 1-methoxy vs 3-methoxy).Moderate. Signals can overlap; requires careful solvent selection.[4]
LOD/Sensitivity Excellent (ng range). Detects trace organic impurities.Moderate (mg range).[5] Requires ~5-10 mg of sample.
Blind Spots Inorganic salts, residual solvents, moisture, UV-inactive compounds.Paramagnetic impurities (e.g., Cu, Fe residues) can broaden peaks.
Throughput 15–30 mins per run (plus equilibration).< 10 mins per sample.
Decision Matrix: Which Method to Use?

DecisionMatrix Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd YesStd Yes RefStd->YesStd NoStd No RefStd->NoStd HPLC_Ext Run HPLC w/ External Std (Determines Assay & Impurities) YesStd->HPLC_Ext qNMR Run qNMR w/ Internal Std (Determines Absolute Assay) NoStd->qNMR HPLC_Area Run HPLC (Area %) (Determines Isomeric Purity) NoStd->HPLC_Area Result1 Final CoA: Purity + Assay HPLC_Ext->Result1 qNMR->Result1 HPLC_Area->Result1 Combined Data

Figure 1: Analytical Decision Matrix for this compound.[6][7][8][9] Use qNMR for assay when no reference standard exists, supplemented by HPLC for isomeric purity.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To separate this compound from its regioisomers (1-methoxy) and starting materials.

  • Instrument: HPLC with Photodiode Array (PDA) Detector.

  • Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or equivalent.

    • Why: The high pH stability and hydrophobicity of the C18 phase provide excellent resolution for the planar xanthone structure.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.[3][5]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to elute polar phenols).

    • 2-15 min: 30% -> 90% B (Linear gradient).

    • 15-20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: 237 nm (Xanthone core absorption) and 310 nm (Methoxy conjugation).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Filter through 0.22 µm PTFE.

Data Interpretation: Regioisomers often elute closely. 1-methoxyxanthone typically elutes after this compound due to intramolecular hydrogen bonding (carbonyl to hydroxyl/methoxy interaction) increasing effective hydrophobicity.

Protocol B: Quantitative NMR (qNMR)

Objective: To determine the absolute mass purity (Assay).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 or CDCl3 (Ensure sample is fully dissolved; DMSO is preferred if solubility is an issue).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (DMSO2).

    • Criteria: High purity (>99.9%), non-hygroscopic, distinct signals from xanthone.

  • Procedure:

    • Weigh ~10 mg of this compound (analyte) directly into an NMR tube or vial (precision ±0.01 mg).

    • Weigh ~5 mg of Internal Standard (IS) into the same vessel.

    • Add 0.6 mL deuterated solvent. Cap and mix until fully dissolved.

    • Acquisition Parameters:

      • Pulse angle: 90°.[4]

      • Relaxation delay (D1): ≥ 30 seconds (Must be 5x T1 to ensure full relaxation).

      • Scans: 16 or 32.

      • Spectral Width: -2 to 14 ppm.

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for the methoxy singlet)
    
  • 
     = Molecular weight[6][8]
    
  • 
     = Weight (mass)[5]
    
  • 
     = Purity (decimal)[8]
    

Target Signals:

  • This compound: Methoxy singlet at

    
     ppm (Integration = 3H).
    
  • Warning: Avoid using aromatic protons (7.0–8.3 ppm) for quantitation if the sample contains isomeric impurities, as these regions often overlap.

Visualization of Purity Logic

The following diagram illustrates the relationship between synthesis, impurities, and detection methods.

PurityLogic cluster_0 Synthesis Input cluster_1 Crude Product SM1 Salicylic Acid Deriv. Target This compound SM1->Target SM2 Resorcinol Deriv. SM2->Target HPLC HPLC-PDA (Detects Organics) Target->HPLC Main Peak qNMR qNMR (Detects Mass) Target->qNMR Methoxy Singlet Imp1 Isomer: 1-Methoxy Imp1->HPLC Shoulder/Split Peak Imp1->qNMR Shifted Singlet Imp2 Unreacted Phenols Imp2->HPLC Early Elution Imp3 Inorganic Salts Imp3->HPLC Invisible (UV) Imp3->qNMR Weight Displacement (Low Assay)

Figure 2: Impurity fate mapping. Note that inorganic salts are invisible to HPLC but lower the assay value in qNMR.

Supporting Data & Validation

Melting Point Verification

While not quantitative, melting point is a rapid purity check.

  • Literature Value: 112–114°C [1].[10]

  • Experimental Note: A sharp range (< 2°C) indicates good crystallinity. A broad range (e.g., 108–113°C) suggests solvent occlusion or isomeric contamination.

Method Performance Comparison

Data based on validation studies for xanthone derivatives [2, 3].

ParameterHPLC-PDA (Method A)qNMR (Method B)
Linearity (

)
> 0.999> 0.999
Precision (RSD) < 0.5%< 1.0%
Limit of Quantitation 0.1 µg/mL~1.0 mg/mL
Specificity High (Chromatographic separation)Medium (Spectral resolution)
Cost per Sample Low (Solvents)High (Deuterated solvents/Instrument time)

References

  • CAS Common Chemistry. (n.d.).[10] this compound (CAS RN: 3722-52-9).[6][10] American Chemical Society.[10] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Retrieved from [Link]

Sources

head-to-head comparison of different synthesis routes for 3-methoxyxanthone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxyxanthone (9H-xanthen-9-one, 3-methoxy-) is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor for diverse bioactive agents including antitumor, anti-inflammatory, and antiviral candidates. Its synthesis presents a classic chemoselectivity challenge: installing the xanthone core without cleaving the acid-sensitive methyl ether or generating regioisomeric mixtures.

This guide provides a technical head-to-head comparison of the two primary synthesis routes:

  • The "Robust Stepwise" Route (Route A): Condensation of salicylic acid and resorcinol followed by O-methylation.

  • The "Direct One-Pot" Route (Route B): Direct condensation of salicylic acid and 3-methoxyphenol.

Key Finding: While Route B appears more efficient on paper, Route A is the superior protocol for high-purity applications , offering higher overall yields (75-85%) and easier purification, whereas Route B suffers from variable demethylation and regioselectivity issues under Lewis acid catalysis.

Part 1: Critical Analysis of Synthesis Routes

Route A: The Robust Stepwise Method (Recommended)
  • Mechanism: Grover-Shah-Shah (GSS) Condensation

    
     Williamson Ether Synthesis.
    
  • Reagents: Salicylic acid, Resorcinol, Eaton’s Reagent (

    
    ), Methyl Iodide (
    
    
    
    ),
    
    
    .

This route separates the construction of the tricyclic core from the functionalization of the ether. By using resorcinol, the condensation proceeds rapidly to 3-hydroxyxanthone. The subsequent methylation is quantitative and avoids the harsh acidic conditions that would otherwise threaten the methoxy group.

Pros:

  • Reliability: Eaton’s reagent (phosphorus pentoxide in methanesulfonic acid) provides a cleaner profile than the traditional

    
     mix.[1]
    
  • Purification: The intermediate 3-hydroxyxanthone precipitates easily from water; the final product crystallizes well.

  • Scalability: Both steps are amenable to gram-to-kilogram scale-up.

Cons:

  • Step Count: Requires two distinct reaction steps.

Route B: The Direct Condensation Method
  • Mechanism: Friedel-Crafts Acylation

    
     Cyclodehydration.
    
  • Reagents: Salicylic acid, 3-Methoxyphenol, Eaton’s Reagent or TFAA.

This route attempts to build the core with the methoxy group already in place. However, the methoxy group activates the ring for multiple electrophilic attacks, leading to potential regioisomers (2- vs 4-acylation). Furthermore, the strong acidity of Eaton’s reagent at elevated temperatures (


) can cause partial demethylation, resulting in a mixture of this compound and 3-hydroxyxanthone that is difficult to separate.

Pros:

  • Atom Economy: Theoretical one-step process.

Cons:

  • Side Reactions: Significant risk of demethylation (cleavage of

    
    ).
    
  • Regioselectivity: 3-Methoxyphenol has two activated ortho/para positions, increasing the risk of isomeric impurities.

  • Purification: Often requires column chromatography to separate the product from demethylated byproducts.

Part 2: Head-to-Head Data Comparison

MetricRoute A: Stepwise (Resorcinol)Route B: Direct (3-Methoxyphenol)
Overall Yield 75 - 85% (Two steps)40 - 55% (Variable)
Purity (Pre-Column) >95% (Crystallization)~80% (Mixture with 3-OH)
Reaction Time 4 h (Step 1) + 2 h (Step 2)3 - 6 h
Regiocontrol Excellent (Symmetric phenol)Moderate (Steric/Electronic competition)
Scalability High (Filtration based)Low (Chromatography often needed)
Cost of Goods Low (Resorcinol is cheap)Moderate (3-Methoxyphenol is pricier)

Part 3: Mechanistic Visualization

The following diagrams illustrate the reaction pathways, highlighting the critical intermediate states.

Figure 1: Reaction Mechanisms for Route A and Route B

G cluster_0 Route A: Robust Stepwise Synthesis cluster_1 Route B: Direct Synthesis (Risks) StartA Salicylic Acid + Resorcinol InterA Benzophenone Intermediate StartA->InterA Eaton's Reagent 80°C, 3h ProdA1 3-Hydroxyxanthone (Precipitate) InterA->ProdA1 Cyclodehydration (-H2O) FinalA This compound (Target) ProdA1->FinalA MeI, K2CO3 Acetone, Reflux StartB Salicylic Acid + 3-Methoxyphenol InterB Benzophenone Mixture StartB->InterB Eaton's Reagent <60°C (Control!) FinalB This compound + Impurities InterB->FinalB Cyclization SideB 3-Hydroxyxanthone (Demethylated) InterB->SideB Acid Cleavage (>70°C)

Caption: Comparative mechanistic flow. Route A ensures purity via a stable hydroxy-intermediate. Route B risks acid-catalyzed demethylation (SideB).

Part 4: Detailed Experimental Protocols

Protocol A: The Recommended Route (Stepwise)

Step 1: Synthesis of 3-Hydroxyxanthone

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2).

  • Reagents: Charge Salicylic acid (1.38 g, 10 mmol) and Resorcinol (1.10 g, 10 mmol).

  • Catalyst: Add Eaton’s Reagent (10 mL) carefully.

    • Note: Eaton's reagent is viscous; ensure thorough mixing.

  • Reaction: Heat the mixture to 80°C for 3-4 hours with stirring. The mixture will turn deep red/brown.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: A yellow/orange solid precipitates immediately. Stir for 30 minutes to hydrolyze any residual polyphosphates.

  • Purification: Filter the solid, wash copiously with water until the filtrate is neutral, and dry in an oven at 60°C.

    • Yield: ~1.8 g (85%). Characterization: MP >240°C.[2]

Step 2: Methylation to this compound

  • Setup: 50 mL round-bottom flask with reflux condenser.

  • Reagents: Dissolve 3-Hydroxyxanthone (1.06 g, 5 mmol) in Acetone (20 mL). Add anhydrous

    
     (1.38 g, 10 mmol).
    
  • Alkylation: Add Methyl Iodide (0.5 mL, 8 mmol) or Dimethyl Sulfate (0.6 mL).

    • Safety: MeI is toxic; work in a fume hood.

  • Reaction: Reflux for 2-3 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The polar starting material spot will disappear.

  • Workup: Filter off the inorganic salts (

    
    ) while hot. Evaporate the acetone filtrate.
    
  • Final Purification: Recrystallize the residue from Ethanol/Water.

    • Final Yield: ~1.0 g (90% for step 2).

    • Appearance: White to pale yellow needles.

Protocol B: The Direct Route (For Reference Only)
  • Setup: Same as above.

  • Reagents: Salicylic acid (10 mmol) + 3-Methoxyphenol (10 mmol).

  • Reaction: Add Eaton’s Reagent.[1][3][4][5][6] Do not exceed 60°C. Higher temperatures promote demethylation.

  • Monitoring: Reaction is slower at 60°C (requires 6-8 hours).

  • Workup: Quench in ice water. The precipitate is often a sticky gum due to mixtures.

  • Purification: Requires column chromatography (Hexane/EtOAc gradient) to separate the methoxy-xanthone from the hydroxy-xanthone byproduct.

Part 5: Troubleshooting & Causality

  • Why Eaton's Reagent? We prefer Eaton's (

    
     in 
    
    
    
    ) over the classical
    
    
    because it is safer (no evolution of HCl gas), easier to quench, and generally provides cleaner conversion for electron-rich phenols.
  • The Demethylation Trap: In Route B, the methoxy oxygen can be protonated by the strong acid, making the methyl group a good leaving group (

    
     attack by the sulfonate anion). This is why Route A is chemically superior—it installs the sensitive group after the harsh cyclization.
    
  • Base-Catalyzed Cyclization (Alternative): If Route B stops at the benzophenone intermediate (often observed with sterically hindered phenols), do not heat further. Isolate the benzophenone and cyclize using

    
     under reflux. This base-mediated intramolecular 
    
    
    
    avoids acid damage.

References

  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955). The Grover-Shah-Shah Reaction: A New Synthesis of Hydroxyxanthones. Journal of the Chemical Society, 3982. Link

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[6][7] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479. Link

  • Yuanita, E., et al. (2019). Synthesis and characterization of chloro-substituted hydroxyxanthone derivatives. Chemistry Journal of Moldova, 14(1), 68-76. Link

Sources

Validating the Molecular Targets of 2-Hydroxy-3-methoxyxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3-methoxyxanthone (2-HMX) is a naturally occurring dibenzo-γ-pyrone derivative isolated from Hypericum species. Characterized by a planar, rigid tricyclic scaffold and strategic hydroxyl/methoxy substitutions, 2-HMX serves as a "privileged structure" capable of interacting with multiple biological targets. Recent pharmacological profiling and structural similarity analyses suggest two primary molecular targets: Topoisomerase II (Topo II) in oncology and α-Glucosidase in metabolic disorders.

This guide provides a rigorous, self-validating framework for researchers and drug development professionals to objectively compare the performance of 2-HMX against established clinical inhibitors, complete with causality-driven experimental protocols.

Mechanistic Rationale & Target Selection

The pharmacological versatility of xanthones stems from their ability to form hydrogen bonds, engage in π-π stacking, and exploit hydrophobic pockets within target enzymes.

  • Topoisomerase II (Anti-Cancer): According to comparative benchmarking in the , the planar xanthone core allows for DNA intercalation. Concurrently, the functional groups interact with the Topo II cleavage complex, stabilizing DNA double-strand breaks. This mechanism is analogous to established Topo II poisons like Etoposide.

  • α-Glucosidase (Anti-Diabetic): Recent studies published in demonstrate that 2-HMX serves as a powerful molecular platform. While 2-HMX itself exhibits weak inhibition, its functionalized derivatives form critical hydrogen bonds with the active site residues of α-glucosidase, preventing carbohydrate cleavage and subsequent glucose absorption.

Mechanism Xanthone 2-Hydroxy-3-methoxyxanthone (Target Candidate) TopoII Topoisomerase II (Oncology Target) Xanthone->TopoII Intercalation / Poisoning AlphaGluc α-Glucosidase (Metabolic Target) Xanthone->AlphaGluc H-Bonding / Hydrophobic DNA_Break DNA Strand Breaks & Apoptosis TopoII->DNA_Break Anti-cancer Efficacy Glu_Block Reduced Glucose Absorption AlphaGluc->Glu_Block Anti-diabetic Efficacy

Molecular pathways of 2-HMX targeting Topoisomerase II and α-Glucosidase.

Target 1: Topoisomerase II (Oncology Validation)

To validate Topo II inhibition, the Kinetoplast DNA (kDNA) Decatenation Assay is the gold standard.

Causality of the Assay: kDNA from Crithidia fasciculata exists as a massive network of interlocked minicircles. Due to its sheer size, catenated kDNA cannot migrate into an agarose gel. Topo II is the only enzyme capable of passing one double-strand DNA through another, releasing free minicircles (2.3 kb) that readily migrate. If 2-HMX inhibits Topo II, the minicircles will not form, and the DNA will remain trapped in the gel well. This provides a binary, self-validating visual readout.

Comparative Performance Data
CompoundMolecular TargetIC50 (µM)Clinical Status
2-Hydroxy-3-methoxyxanthone Topoisomerase II~15.0 - 25.0*Preclinical / Investigational
Etoposide Topoisomerase II59.2FDA Approved (Standard)
Doxorubicin Topoisomerase II2.67FDA Approved

(Note: 2-HMX values are extrapolated from structurally similar xanthone derivatives for comparative benchmarking).

Self-Validating Protocol: kDNA Decatenation Assay

Protocol adapted from standards provided by and the .

Self-Validation Controls:

  • Negative Control (kDNA only): Validates that the substrate is fully catenated and does not spontaneously degrade.

  • Positive Enzyme Control (kDNA + Topo II + Vehicle): Validates that the enzyme is active and the vehicle (e.g., DMSO) does not inhibit decatenation.

  • Reference Standard: Etoposide provides a benchmark for Topo II poisoning to compare against 2-HMX.

Step-by-Step Methodology:

  • Reaction Mixture Setup: Combine 10X Assay Buffer (containing MgCl₂), 1 mM ATP, and 200 ng kDNA.

    • Causality: Mg²⁺ is an essential cofactor for Topo II's DNA cleavage activity, while ATP hydrolysis drives the enzyme's conformational changes required for strand passage.

  • Inhibitor Addition: Add varying concentrations of 2-HMX, Etoposide (control), or DMSO (vehicle).

  • Enzyme Addition: Add 1 U of Human Topoisomerase IIα to initiate the reaction.

    • Causality: Adding the enzyme last ensures that the inhibitor is present in the microenvironment the exact moment the enzyme contacts the DNA substrate.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Add Stop Buffer (5% Sarkosyl, 50% glycerol, bromophenol blue).

    • Causality: Sarkosyl acts as a strong anionic detergent that rapidly denatures Topo II, trapping the cleavage complex and halting the reaction precisely at 30 minutes. Glycerol increases sample density for gel loading.

  • Protein Extraction: Add Chloroform/Isoamyl alcohol (24:1) and centrifuge.

    • Causality: This strips bound denatured proteins from the DNA, preventing Topo II-DNA complexes from artificially retarding migration in the gel.

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel and run at 85V. Stain with ethidium bromide.

    • Causality: The 1% matrix is porous enough to allow decatenated minicircles to migrate rapidly, while the massive catenated kDNA network remains physically trapped in the well.

TopoII_Assay kDNA Catenated kDNA (Substrate) Reaction Incubation (37°C, 30 min) kDNA->Reaction Enzyme Topoisomerase II + ATP Enzyme->Reaction Inhibitor 2-HMX / Controls (Inhibitor) Inhibitor->Reaction Inhibits Gel Agarose Gel Electrophoresis Reaction->Gel Stop Buffer Analysis Quantify Decatenated Minicircles Gel->Analysis UV Visualization

Step-by-step workflow for the Topoisomerase II kDNA decatenation assay.

Target 2: α-Glucosidase (Metabolic Validation)

To validate α-glucosidase inhibition, a high-throughput colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) is employed.

Causality of the Assay: α-Glucosidase cleaves the synthetic substrate pNPG to release p-nitrophenol, which turns yellow under alkaline conditions. A reduction in yellow color intensity (measured at 405 nm) directly correlates with enzyme inhibition by 2-HMX.

Comparative Performance Data
CompoundMolecular TargetIC50 (µM)Mechanism
2-Hydroxy-3-methoxyxanthone α-Glucosidase>400.0Weak H-bonding
2-HMX Derivative (Compound 6c) α-Glucosidase16.0Mixed Inhibition
Acarbose α-Glucosidase~150.0FDA Approved (Standard)

(Note: While native 2-HMX is a weak inhibitor, functionalization of its core via alkoxy-substitution yields derivatives that significantly outperform the clinical standard, Acarbose).

Self-Validating Protocol: α-Glucosidase Inhibition Assay

Self-Validation Controls:

  • Background Control (Buffer + pNPG): Accounts for spontaneous, non-enzymatic hydrolysis of the substrate.

  • 100% Activity Control (Enzyme + pNPG + Vehicle): Establishes the maximum absorbance baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8).

    • Causality: Maintains the optimal physiological pH for α-glucosidase activity, preventing enzyme denaturation during the assay.

  • Reaction Setup: Mix 10 µL of the test compound (2-HMX, derivative, or Acarbose) with 10 µL of α-glucosidase (0.5 U/mL) in 90 µL of phosphate buffer.

  • Pre-incubation: Incubate at 37°C for 15 minutes.

    • Causality: Allows the inhibitor to establish binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate IC50 calculation.

  • Substrate Addition: Add 20 µL of 1 mM pNPG to initiate the reaction. Incubate at 37°C for 15 minutes.

  • Reaction Termination: Add 50 µL of 0.2 M Na₂CO₃.

    • Causality: The highly alkaline sodium carbonate immediately denatures the enzyme to stop the reaction. Crucially, it shifts the pH to >10, which is required to fully deprotonate the released p-nitrophenol, maximizing its yellow color for accurate spectrophotometric reading.

  • Measurement: Read absorbance at 405 nm using a microplate reader.

Conclusion

Validating the molecular target of 2-Hydroxy-3-methoxyxanthone requires a multi-faceted approach due to its nature as a privileged structural scaffold. By utilizing the kDNA decatenation assay for Topoisomerase II and the pNPG colorimetric assay for α-Glucosidase, researchers can establish a self-validating, highly trustworthy data pipeline to benchmark 2-HMX against clinical standards like Etoposide and Acarbose.

References

  • MDPI. "Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors." Molecules (2023). URL:[Link]

  • Inspiralis. "Human Topoisomerase II Decatenation Assay." Inspiralis Protocols. URL: [Link]

  • NIH. "Topoisomerase Assays." PubMed Central (PMC). URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxyxanthone
Reactant of Route 2
Reactant of Route 2
3-Methoxyxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.